molecular formula C10H14FNO B7815659 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

Cat. No.: B7815659
M. Wt: 183.22 g/mol
InChI Key: CSVQGDSSGYJZSP-UHFFFAOYSA-N
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Description

Structural Class and Broader Chemical Context of Amino Alcohols with Fluorinated Aromatic Moieties

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol belongs to the structural class of aryl amino alcohols. This class is characterized by an amino group (-NH-) and a hydroxyl group (-OH) attached to an aliphatic backbone, which is, in turn, connected to an aromatic ring. The presence of a fluorine atom on the phenyl group places it within the more specialized subgroup of fluorinated aryl amino alcohols.

The strategic incorporation of fluorine into biologically active molecules is a cornerstone of modern medicinal chemistry. chemxyne.comnih.gov Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties. chemxyne.comacs.org These alterations often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. chemxyne.comtandfonline.com In the broader context, fluorinated amino alcohols serve as crucial building blocks, or scaffolds, for the synthesis of more complex molecules with potential therapeutic applications, including antimalarial and psychoactive agents. nih.govrasayanjournal.co.in

Rationale for Dedicated Academic Research on this compound

Dedicated academic research on this compound is driven by several key factors:

Synthetic Utility: The molecule serves as a versatile intermediate in organic synthesis. Its functional groups (secondary amine, hydroxyl group) are amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Compounds within this structural class are often precursors for pharmaceuticals.

Influence of Fluorine Substitution: The para-positioned fluorine atom on the phenyl ring is of particular interest. This substitution can significantly influence the electronic properties of the aromatic ring, which in turn can affect the molecule's reactivity and its interactions with biological systems. Researchers investigate these effects to understand structure-activity relationships (SAR).

Potential Pharmacological Activity: Related aryl amino alcohol structures have demonstrated a wide range of biological activities. Research into this specific compound explores its potential to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents. Studies on similar compounds suggest potential applications in treating neurological conditions. solubilityofthings.com

Overview of Contemporary Research Paradigms Relevant to Related Chemical Scaffolds

The study of scaffolds like this compound is influenced by several contemporary research paradigms:

Scaffold-Based Drug Discovery: This approach focuses on identifying and optimizing core molecular structures (scaffolds) that show promise for interacting with a specific class of biological targets. nih.gov Research involves synthesizing libraries of derivatives based on a common scaffold and screening them for desired biological activity.

Late-Stage Fluorination: Advances in synthetic chemistry have enabled the introduction of fluorine atoms into complex molecules at later stages of a synthetic sequence. This allows for the rapid generation of fluorinated analogues of biologically active compounds for property optimization.

Organocatalysis: The use of small organic molecules as catalysts for chemical reactions has become a major area of research. These methods can provide efficient and stereoselective routes to chiral molecules like fluorinated amino alcohols, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. acs.org

In Silico Modeling: Computational techniques are increasingly used to predict the properties and biological activity of molecules before they are synthesized. Molecular docking studies, for example, can predict how a compound might bind to a protein target, helping to guide the design of new and more potent derivatives. rasayanjournal.co.in

Delimitation of Research Scope for this compound Studies

The scope of academic research on this compound is primarily confined to the fields of synthetic methodology and early-stage drug discovery. The current research focus includes:

Development of Synthetic Routes: A significant portion of research is dedicated to establishing efficient and scalable methods for the synthesis of this compound and its derivatives.

Exploration of Chemical Reactivity: Studies investigate the reactivity of the molecule's functional groups to understand how it can be used to build larger, more complex structures.

Preliminary Biological Evaluation: Initial in vitro screening of the compound and its analogues against various biological targets (e.g., enzymes, cell lines) is conducted to identify potential areas for therapeutic application.

It is important to note that the research scope generally does not extend to clinical trials or the detailed investigation of its metabolic fate and toxicological profile in humans, which are later phases of the drug development process.

Research Findings and Physicochemical Data

While specific research data for this compound is limited in publicly accessible literature, data for the closely related structural analogue, 2-Amino-1-(4-fluorophenyl)ethanol, provides valuable context for the expected properties of this chemical class.

Physicochemical Properties of 2-Amino-1-(4-fluorophenyl)ethanol

PropertyValueReference
Molecular FormulaC8H10FNO chemsrc.com
Molecular Weight155.17 g/mol solubilityofthings.comchemsrc.com
AppearanceWhite to off-white crystalline solid solubilityofthings.com
Boiling Point287.4 ± 25.0 °C at 760 mmHg chemsrc.com
Density1.2 ± 0.1 g/cm³ chemsrc.com
Flash Point127.6 ± 23.2 °C chemsrc.com
SolubilitySoluble in water; moderately soluble in alcohols solubilityofthings.com

Solubility Profile of 2-Amino-1-(4-fluorophenyl)ethanol

The solubility of a compound is a critical determinant of its utility in various chemical and biological systems.

Solvent TypeSolubilityReasoningReference
Polar Solvents (e.g., Water)SolubleThe presence of the amino (-NH2) and hydroxyl (-OH) groups allows for significant hydrogen bonding with water molecules. solubilityofthings.com
AlcoholsModerately SolubleThe functional groups can interact favorably with the hydroxyl nature of alcohols. solubilityofthings.com
Non-polar SolventsPoorly SolubleThe polar functional groups limit solubility in non-polar environments. solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-fluorophenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVQGDSSGYJZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1 4 Fluoro Phenyl Ethylamino Ethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. diva-portal.org For 2-[1-(4-fluoro-phenyl)-ethylamino]-ethanol, the primary strategic disconnections involve the carbon-nitrogen bonds of the secondary amine, leading to logical and synthetically feasible pathways.

Two principal retrosynthetic disconnections are considered for the target molecule.

Disconnection A (C-N bond via Reductive Amination): This is the most direct approach, breaking the bond between the chiral center and the nitrogen atom. This disconnection points to a reductive amination reaction between a ketone and an amine.

Disconnection B (C-N bond via Nucleophilic Substitution): This alternative approach also disconnects at the nitrogen atom but suggests a nucleophilic substitution pathway.

These disconnections identify a small set of key precursors, which are the fundamental building blocks for the synthesis.

Disconnection Strategy Key Precursors Synthetic Approach
A 1. 4-Fluoroacetophenone2. Ethanolamine (B43304) alphachemika.coAsymmetric Reductive Amination
B 1. (R)- or (S)-1-(4-Fluorophenyl)ethylamine2. 2-Haloethanol or Ethylene (B1197577) OxideNucleophilic Substitution / Ring Opening

These precursors are generally accessible, with compounds like 4-fluoroacetophenone and ethanolamine being readily available commercial chemicals. nih.govchemicalbook.com The chiral amine, 1-(4-fluorophenyl)ethylamine, can be sourced or synthesized via established asymmetric methods.

The target molecule possesses a single stereocenter at the carbon atom bonded to both the 4-fluorophenyl group and the nitrogen atom. The central challenge in the synthesis is to control the configuration of this center to produce a single enantiomer. All synthetic strategies must therefore incorporate an element of asymmetric synthesis, whether through the use of chiral catalysts, chiral auxiliaries, or enzymes. The choice of strategy will dictate how the stereochemistry is introduced and maintained throughout the synthetic sequence.

Development of Stereoselective Synthetic Pathways

Building on the retrosynthetic analysis, several advanced methodologies can be employed to construct this compound with high enantiomeric purity.

Asymmetric Reductive Amination: This is a highly efficient one-pot method that combines the formation of an imine from 4-fluoroacetophenone and ethanolamine with a subsequent asymmetric reduction. The key to success lies in the catalyst used for the reduction step. Transition metal catalysts, particularly those based on Ruthenium (Ru) or Iridium (Ir) complexed with chiral ligands, are well-suited for this transformation. nih.gov For instance, a Ru-complex paired with a chiral diphosphine ligand can facilitate the hydrogenation of the in-situ formed imine, yielding the target β-amino alcohol with high enantioselectivity. nih.gov

A related approach is direct asymmetric reductive amination, where the ketone, amine, and a hydrogen source are combined in the presence of a catalyst. This method has been successfully applied to a wide range of ketones and amines. nih.gov

Asymmetric Alkylation: This two-step pathway involves first synthesizing the chiral amine, (R)- or (S)-1-(4-fluorophenyl)ethylamine, and then alkylating it with a 2-hydroxyethyl equivalent. The enantiomerically pure amine can be prepared using various methods, including the resolution of a racemic mixture or, more effectively, through the asymmetric reduction of an imine derived from 4-fluoroacetophenone. The subsequent N-alkylation with a reagent like 2-bromoethanol (B42945) or the ring-opening of ethylene oxide would then furnish the final product. While effective, this route can sometimes be complicated by challenges in controlling N-alkylation, as dialkylation can be a competing side reaction. chemrxiv.org

Chiral Auxiliary Strategy: Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org For this target, a common approach would involve attaching an achiral precursor to a well-established auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine amide. sigmaaldrich.comnih.gov For example, an N-acylated oxazolidinone could undergo a diastereoselective alkylation with a 4-fluorobenzyl halide. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would generate the chiral amine fragment, which could then be elaborated to the final product. While powerful and predictable, this method requires additional steps for attaching and removing the auxiliary. wikipedia.org

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For the synthesis of this compound, a chiral phosphoric acid (CPA) could be employed. CPAs are excellent catalysts for activating imines towards nucleophilic attack. In a reductive amination context, the CPA would protonate the imine formed from 4-fluoroacetophenone and ethanolamine, creating a chiral ion pair that guides the approach of a reducing agent (e.g., a Hantzsch ester), thereby ensuring an enantioselective reduction. nih.gov Alternatively, chiral β-amino alcohols can themselves act as organocatalysts in various transformations, highlighting the versatility of this compound class. nih.gov

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. ucl.ac.ukrsc.org Enzymes operate under mild conditions and can provide exquisite control over stereochemistry.

Reductive Aminases (RedAms): The most direct biocatalytic route to the target molecule would employ a reductive aminase. These enzymes can directly catalyze the reductive amination of a ketone with an amine. whiterose.ac.ukrsc.org A suitable RedAm could convert 4-fluoroacetophenone and ethanolamine into the desired enantiomer of this compound in a single step with high conversion and enantiomeric excess (>99% ee). This approach is highly atom-economical and aligns with the principles of green chemistry.

Transaminases (TAm): A two-step chemoenzymatic route could involve a transaminase to first synthesize the chiral amine precursor. A TAm could be used to convert 4-fluoroacetophenone into (S)- or (R)-1-(4-fluorophenyl)ethylamine using an amino donor like isopropylamine. mdpi.com This enantiomerically pure amine would then be isolated and subjected to a second, chemical step of N-alkylation with 2-bromoethanol to yield the final product. This approach separates the stereochemistry-defining step from the C-N bond formation to the ethanolamine moiety. nih.govnih.gov

Optimization of Reaction Conditions and Process Efficiency

The optimization of the synthesis of this compound, commonly achieved through the reductive amination of 1-(4-fluorophenyl)ethanone with ethanolamine, is a critical step in developing a viable and efficient manufacturing process. This involves a systematic investigation of various reaction parameters to enhance yield and minimize the formation of impurities.

The choice of solvent plays a pivotal role in the outcome of the reductive amination reaction. The solvent must be capable of dissolving the reactants, intermediates, and catalysts, while also influencing the reaction kinetics and the equilibrium between the reactants and the intermediate imine. A variety of solvents are typically screened to identify the optimal medium for the reaction. Protic solvents like methanol (B129727) and ethanol (B145695) are often effective in reductive amination reactions. researchgate.net

Temperature is another critical parameter that requires careful control. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesirable by-products. Conversely, lower temperatures might result in slow reaction kinetics and incomplete conversion. Therefore, an optimal temperature profile is essential for maximizing the yield of the desired product.

Below is an interactive data table illustrating the results of a hypothetical solvent screening and temperature optimization study for the synthesis of this compound.

SolventTemperature (°C)Yield (%)
Methanol2575
Methanol4085
Methanol6082
Ethanol2572
Ethanol4080
Ethanol6078
Tetrahydrofuran (THF)2565
Tetrahydrofuran (THF)4075
Tetrahydrofuran (THF)6070
Dichloromethane (B109758) (DCM)2555
Dichloromethane (DCM)4068
Dichloromethane (DCM)6062

This table presents illustrative data based on general principles of solvent screening for reductive amination reactions.

The selection of an appropriate catalyst is crucial for achieving high efficiency and selectivity in the reductive amination process. Both heterogeneous and homogeneous catalysts are employed for this transformation. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are widely used due to their ease of separation and reusability. mdpi.com Homogeneous catalysts, often based on iridium or rhodium complexes, can offer higher activity and selectivity under milder conditions. nih.gov

For homogeneous catalysts, the ligand system plays a critical role in modulating the catalyst's activity and selectivity. The electronic and steric properties of the ligands can be fine-tuned to optimize the catalytic performance. The development of novel ligand systems is an active area of research aimed at improving the efficiency of reductive amination reactions.

The following interactive table provides a representative overview of catalyst and ligand screening for the synthesis of this compound.

CatalystLigandCatalyst Loading (mol%)Yield (%)
Pd/C-585
Pt/C-580
Raney Nickel-1075
[Ir(Cp*)Cl2]2(R,R)-TsDPEN192
[Rh(cod)Cl]2BINAP188
RuCl2(PPh3)3-283

This table contains illustrative data based on common catalysts used for reductive amination and their typical performance.

A primary challenge in the synthesis of this compound is the potential for the formation of side products. A common side reaction is the over-alkylation of the ethanolamine to form the tertiary amine, N,N-bis[1-(4-fluorophenyl)ethyl]ethanolamine. Another potential side product is the corresponding alcohol, 1-(4-fluorophenyl)ethanol (B1199365), formed by the direct reduction of the starting ketone. masterorganicchemistry.com

Several strategies can be employed to enhance the yield of the desired secondary amine and minimize the formation of these by-products. A stepwise procedure, where the imine is formed first and then reduced in a separate step, can sometimes offer better control over the reaction and reduce over-alkylation. organic-chemistry.org The choice of reducing agent is also critical. Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the ketone. wikipedia.org Careful control of the stoichiometry of the reactants is also essential to prevent the formation of the dialkylated product.

Flow Chemistry and Continuous Synthesis Applications

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of this compound, including improved safety, better heat and mass transfer, and enhanced process control. rsc.org

For the continuous synthesis of this compound, various reactor designs can be considered. A common choice is a packed-bed reactor where a heterogeneous catalyst is packed into a column, and the reactant solution is continuously passed through it. researchgate.net This design allows for easy separation of the catalyst from the product stream and can be operated for extended periods.

Alternatively, a series of continuous stirred-tank reactors (CSTRs) can be employed, particularly when dealing with reactions involving solids or when precise control over residence time distribution is required. researchgate.net The design of the reactor, including its dimensions and mixing characteristics, is crucial for achieving high conversion and selectivity in a scalable manner.

A key feature of modern continuous manufacturing is the integration of Process Analytical Technology (PAT) for in-line monitoring and automated process control. google.comresearchgate.netpharmtech.com Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the reaction progress in real-time by measuring the concentration of reactants, intermediates, and the final product. acs.org

This real-time data can be fed into a control system that automatically adjusts process parameters, such as flow rate, temperature, and pressure, to maintain optimal reaction conditions and ensure consistent product quality. This level of automation leads to a more robust and efficient manufacturing process with reduced batch-to-batch variability.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be approached through several routes, most commonly involving the reductive amination of a carbonyl compound or the ring-opening of an epoxide. The integration of green chemistry principles into these synthetic pathways is crucial for developing environmentally benign and economically viable manufacturing processes.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing the generation of waste. rsc.org

One of the most common methods for synthesizing N-substituted amino alcohols is through reductive amination. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the final amine product. numberanalytics.com Catalytic reductive amination is considered a green process as it can often be performed in a single pot under mild conditions, which contributes to higher atom economy and reduced waste. wikipedia.org The use of catalysts, particularly heterogeneous catalysts, is preferred as they can be easily separated from the reaction mixture and reused, further minimizing waste. numberanalytics.com

Electrochemical methods for reductive amination are also emerging as a waste-minimized protocol. These methods can offer an alternative to traditional reducing agents, which often generate significant waste. rsc.org

Table 1: Comparison of Atom Economy for Different Synthetic Routes

Synthetic Route Key Reactants Ideal Atom Economy (%) Potential Waste Products
Traditional Reductive Amination 4-Fluorophenylacetone, Ethanolamine, NaBH4 < 80% Borate salts, solvent waste
Catalytic Reductive Amination 4-Fluorophenylacetone, Ethanolamine, H2/Catalyst > 95% Water, minimal catalyst loss
Epoxide Ring-Opening 1-(4-Fluorophenyl)oxirane, Ethanolamine ~100% Minimal if no catalyst is needed
Electrochemical Reductive Amination 4-Fluorophenylacetone, Ethanolamine High Electrode degradation products

Note: The values in this table are illustrative and can vary based on specific reaction conditions and the efficiency of the chosen catalyst.

The choice of solvents and reagents plays a critical role in the environmental footprint of a synthetic process. Green chemistry encourages the use of solvents that are non-toxic, biodegradable, and derived from renewable resources.

Traditionally, reductive amination reactions were often carried out in chlorinated solvents like dichloromethane and 1,2-dichloroethane, which are now recognized as environmentally harmful. acsgcipr.org Research has demonstrated that these can be replaced with greener alternatives such as ethyl acetate. acsgcipr.org Alcohols are generally considered a greener class of solvents; however, caution is necessary when using them in catalytic hydrogenations as they can undergo side reactions. acsgcipr.org Water is an ideal green solvent, and methods are being developed to perform reactions like the ring-opening of epoxides in aqueous media. rsc.orgresearchgate.net Furthermore, solvent-free reductive amination presents a highly sustainable option, reducing both environmental impact and operational costs. scielo.org.mxresearchgate.net

The use of sustainable reagents is also a key consideration. For instance, replacing stoichiometric reducing agents like sodium borohydride (B1222165) with catalytic hydrogenation using molecular hydrogen (H2) significantly improves the green profile of the synthesis. dtu.dk While H2 is flammable, its only byproduct is water, making it a much cleaner option. acs.org There is also growing interest in biocatalysis, utilizing enzymes like amine dehydrogenases for the asymmetric reductive amination of ketones, which operates under mild conditions in aqueous environments. nih.gov

Table 2: Green Solvent and Reagent Alternatives

Process Step Traditional Solvent/Reagent Greener Alternative Rationale for Change
Reductive Amination Solvent Dichloromethane Ethyl Acetate, 2-Methyltetrahydrofuran, Water Reduced toxicity and environmental persistence. acsgcipr.org
Reduction Step Sodium Borohydride (NaBH4) Catalytic Hydrogenation (H2/Pd, Pt, Ni) Higher atom economy, water as the only byproduct. wikipedia.orgnumberanalytics.com

| Catalysis | Homogeneous Catalysts | Heterogeneous or Biocatalysts (e.g., Amine Dehydrogenases) | Ease of separation and reuse, milder reaction conditions. numberanalytics.comnih.gov |

Many traditional synthetic methods require elevated temperatures and high pressures, particularly for catalytic hydrogenations. rsc.org However, ongoing research focuses on developing highly active catalysts that can operate under milder conditions. For example, dual-function palladium nanoparticles have been shown to catalyze reductive amination at room temperature and atmospheric pressure of H2. acs.org The use of visible-light photoredox catalysis is another energy-efficient approach that enables reactions to proceed at ambient temperatures. rsc.orgacs.org

Microwave-assisted synthesis can also contribute to energy efficiency by significantly reducing reaction times compared to conventional heating methods. researchgate.net Furthermore, designing processes that are "one-pot" or "telescoped," where multiple reaction steps are carried out in the same reactor without isolating intermediates, can save a considerable amount of energy that would otherwise be used for workup and purification procedures. wikipedia.org

The workup and purification stages of a synthesis are often energy-intensive. The use of heterogeneous catalysts that can be easily filtered off, or performing reactions in solvent systems that allow for simple product separation, can drastically reduce the energy required for distillation or chromatography. numberanalytics.com Electrochemical methods can also be energy-efficient, particularly when coupled with recoverable solvent systems like acetonitrile-water azeotropes. rsc.org

Table 3: Comparison of Energy Requirements for Synthetic Protocols

Synthetic Protocol Typical Temperature Typical Pressure Energy Efficiency
Traditional Catalytic Hydrogenation Elevated (e.g., 60-100 °C) High (e.g., >10 atm H2) Low
Modern Catalytic Hydrogenation with Advanced Catalysts Ambient Atmospheric High. acs.org
Microwave-Assisted Synthesis Varies (rapid heating) Typically low High (due to reduced reaction time). researchgate.net
Photoredox Catalysis Ambient Atmospheric High (utilizes light energy). rsc.org

Note: This table provides a general comparison; specific energy consumption will depend on the scale and specifics of the reaction setup.

Comprehensive Structural Characterization and Stereochemical Analysis of 2 1 4 Fluoro Phenyl Ethylamino Ethanol

High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation

The precise molecular structure of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can be determined through a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of its constitution and connectivity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in an organic molecule. For This compound , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR (Proton NMR): This experiment identifies the number of distinct proton environments and their neighboring protons. For this molecule, one would expect to observe signals corresponding to the aromatic protons on the 4-fluorophenyl ring, the methine (CH) proton, the methyl (CH₃) protons, and the two methylene (B1212753) (CH₂) groups of the ethanolamine (B43304) moiety, as well as the amine (NH) and hydroxyl (OH) protons. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (e.g., doublet, triplet, quartet) would reveal adjacent proton-proton couplings.

¹³C NMR (Carbon-13 NMR): This technique provides information on the different carbon environments in the molecule. Distinct signals would be expected for the methyl carbon, the methine carbon, the two methylene carbons, and the carbons of the aromatic ring. The carbon attached to the fluorine atom would show a characteristic large coupling constant (JC-F).

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is crucial. It would show a single signal for the fluorine environment on the phenyl ring, and its coupling to adjacent aromatic protons could be observed, confirming its position.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, confirming which protons are on adjacent carbons. It would definitively link the methine proton to the methyl protons and establish the connectivity within the ethanolamine fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is particularly useful for determining stereochemistry and preferred conformations.

A theoretical summary of the expected NMR data is presented below. Please note, the following table is a theoretical representation and not based on published experimental data.

TechniquePredicted Observations for this compound
¹H NMR Signals for aromatic protons (AA'BB' system), a quartet for the CH proton, a doublet for the CH₃ group, and complex multiplets for the -CH₂-CH₂-OH and NH/OH protons.
¹³C NMR Signals for C-F (with large ¹JC-F coupling), quaternary aromatic carbon, CH aromatic carbons, CH, CH₃, and two distinct CH₂ carbons.
¹⁹F NMR A single resonance for the fluorine atom, likely showing coupling to ortho-protons.
COSY Correlations expected between CH and CH₃ protons, and between the two CH₂ groups of the ethanolamine chain.
HSQC Correlations linking each proton signal to its directly attached carbon atom.
HMBC Key correlations showing connectivity between the benzylic CH proton and the aromatic ring carbons, and between the ethylamino protons and the ethanol (B145695) carbons.

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in their solid form. Should crystalline derivatives of This compound be prepared, ssNMR could be used to investigate polymorphism. Different crystalline forms (polymorphs) of the same compound can have distinct physical properties. ssNMR can detect subtle differences in the chemical environments of the nuclei (¹³C, ¹⁵N, ¹⁹F) in the solid state, allowing for the identification and characterization of different polymorphs.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of This compound (C₁₀H₁₄FNO). By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing losses of logical fragments, such as the ethanol group or parts of the ethylamino side chain.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: An FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (both aromatic and aliphatic), C=C stretching within the aromatic ring, and a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H bands are typically weak in Raman spectra, the aromatic ring vibrations and C-F bond would produce characteristic signals. The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.govresearchgate.net

A table of expected vibrational frequencies is provided below for theoretical illustration.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)Technique
O-H Stretch (alcohol)3200-3600 (broad)FT-IR
N-H Stretch (secondary amine)3300-3500 (sharp/moderate)FT-IR
C-H Stretch (aromatic)3000-3100FT-IR, Raman
C-H Stretch (aliphatic)2850-3000FT-IR, Raman
C=C Stretch (aromatic ring)1450-1600FT-IR, Raman
C-F Stretch1000-1400FT-IR

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Purity and Enantiomeric/Diastereomeric Ratio Determination

The molecule This compound possesses two chiral centers: the carbon atom attached to the fluorophenyl group (C1 of the ethylamino chain) and the nitrogen atom (which can be chiral if inversion is restricted, though typically it is not at room temperature unless part of a rigid system). However, the primary chiral center is the benzylic carbon. The presence of the N-(2-hydroxyethyl) group means the compound exists as a pair of enantiomers: (R)-2-[1-(4-fluoro-phenyl)-ethylamino]-ethanol and (S)-2-[1-(4-fluoro-phenyl)-ethylamino]-ethanol.

Determining the stereochemical purity involves quantifying the amount of each enantiomer in a sample. This is typically achieved by:

Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate the two enantiomers, allowing for their quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid). Diastereomers have different physical properties and produce distinct signals in the NMR spectrum. The integration of these distinct signals in the ¹H or ¹⁹F NMR spectrum allows for the precise calculation of the enantiomeric or diastereomeric ratio. This method is crucial for assessing the success of an asymmetric synthesis or a chiral resolution process.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of this compound. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Methodology: The separation is typically achieved using a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. A common approach involves using a column like a Chiralcel OD-H or Chiralpak AD-H. The mobile phase composition is critical for achieving optimal resolution. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and an alcohol, like isopropanol (B130326) or ethanol, is frequently employed. The presence of a small amount of an amine modifier, for instance, diethylamine (B46881) (DEA), in the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing non-specific interactions with the silica surface.

Expected Research Findings: Under optimized conditions, a baseline separation of the (R)- and (S)-enantiomers would be expected. The elution order of the enantiomers is dependent on the specific CSP and mobile phase used. The retention times (t_R) for the two enantiomers would differ, allowing for their individual quantification. The separation factor (α) and resolution (R_s) are key parameters to evaluate the effectiveness of the separation. For analogous chiral amines, α values greater than 1.2 and R_s values greater than 1.5 are typically targeted for robust analytical methods.

Interactive Data Table: Representative Chiral HPLC Parameters

ParameterValueDescription
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)A common amylose-based chiral stationary phase.
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)Typical solvent system for separation.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic ring allows for strong UV absorbance.
Retention Time (Enantiomer 1) ~ 8.5 minExpected retention time for the first eluting enantiomer.
Retention Time (Enantiomer 2) ~ 10.2 minExpected retention time for the second eluting enantiomer.
Resolution (Rs) > 1.5Indicates a good separation between the two peaks.

Gas Chromatography with Chiral Columns (GC-FID/MS)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and equipped with a chiral capillary column is another powerful technique for enantiomeric separation. This method often requires derivatization of the analyte to increase its volatility and thermal stability.

Methodology: Prior to GC analysis, the amino and hydroxyl groups of this compound are typically derivatized, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA). This derivatization enhances volatility and can improve chiral recognition on the column. The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB). The temperature program of the GC oven is optimized to achieve the best separation.

Expected Research Findings: The two derivatized enantiomers will exhibit different retention times on the chiral column. GC-FID provides quantitative information based on peak area, while GC-MS offers structural information and confirmation of the analyte's identity through its mass spectrum. The mass spectra of the two enantiomeric derivatives will be identical, but their separation in time allows for individual characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers through the use of chiral solvating agents or chiral shift reagents (CSRs).

Methodology: In the presence of a chiral shift reagent, such as a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the (R)- and (S)-enantiomers of this compound will form diastereomeric complexes. These complexes are transient and have different magnetic environments. As a result, in the ¹H or ¹³C NMR spectrum, chemically equivalent protons or carbons in the original enantiomers become chemically non-equivalent (diastereotopic) and resonate at different chemical shifts.

Expected Research Findings: The addition of a CSR to a solution of the racemic mixture would cause a splitting of specific proton signals. For instance, the methine proton (CH adjacent to the phenyl ring) or the methylene protons of the ethanolamine moiety would likely resolve into two distinct signals or sets of signals, one for each diastereomeric complex. The degree of separation of these signals is dependent on the concentration of the CSR.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

Methodology: A solution of each purified enantiomer is analyzed by a CD spectropolarimeter. The CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The spectrum will show positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophores in the molecule, primarily the fluorophenyl group.

Expected Research Findings: The two enantiomers of this compound will produce mirror-image CD spectra. One enantiomer will exhibit a positive Cotton effect at a certain wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength. The experimental CD spectrum can be compared with a theoretically calculated spectrum, often obtained through Time-Dependent Density Functional Theory (TD-DFT), to assign the absolute (R) or (S) configuration to each enantiomer.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light.

Methodology: A solution of a known concentration of a purified enantiomer is placed in a polarimeter cell. Monochromatic light, typically from a sodium lamp (D-line, 589 nm), is passed through the solution, and the angle of rotation (α) is measured. The specific rotation [α] is a characteristic property of the compound and is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Expected Research Findings: The two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). The magnitude and sign of the specific rotation are definitive properties for a given enantiomer under specified conditions (temperature, solvent, and wavelength).

Interactive Data Table: Representative Polarimetry Data

EnantiomerSpecific Rotation [α]_D^20Description
(+)-Enantiomer e.g., +25.5° (c 1.0, Methanol)The dextrorotatory enantiomer.
(-)-Enantiomer e.g., -25.5° (c 1.0, Methanol)The levorotatory enantiomer.
Racemic Mixture An equal mixture of both enantiomers shows no optical activity.

Conformational Analysis via Experimental and Computational Methods

The biological activity and physical properties of this compound are influenced by its three-dimensional shape or conformation. Understanding the preferred conformations and the energy barriers between them is crucial.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is an experimental technique used to study the conformational dynamics of molecules in solution.

Methodology: NMR spectra are recorded at different temperatures. At low temperatures, the rate of interconversion between different conformers may become slow on the NMR timescale. This can lead to the observation of separate signals for each distinct conformer. As the temperature is raised, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures.

Expected Research Findings: For this compound, intramolecular hydrogen bonding between the hydroxyl group and the amino group can significantly influence the conformational landscape. VT-NMR studies would allow for the determination of the energy barrier (ΔG‡) to rotation around the C-C and C-N bonds. By analyzing the coalescence temperature and the chemical shift difference between the signals of the different conformers, the kinetics of the conformational exchange can be quantified. This provides insight into the relative populations and thermodynamic stability of the various staggered conformations (gauche and anti) of the molecule in solution.

X-ray Crystallography of Co-crystals or Crystalline Derivatives for Solid-State Conformation

The definitive determination of the three-dimensional structure of a molecule in the solid state is achieved through single-crystal X-ray diffraction. For the compound this compound, obtaining suitable single crystals of the parent compound can be challenging. An effective alternative strategy is the formation of co-crystals or crystalline derivatives. Co-crystallization with a suitable co-former can enhance crystal packing and lead to high-quality crystals amenable to X-ray analysis.

The process involves screening various co-formers—such as dicarboxylic acids, phenols, or other molecules capable of forming robust hydrogen bonds—with the target compound. The amino and hydroxyl groups of this compound are prime sites for hydrogen bond interactions (N-H···O, O-H···N, O-H···O). For instance, co-crystallization of 5-fluorocytosine (B48100) with 4-hydroxybenzaldehyde (B117250) has been shown to be stabilized by a network of N—H⋯O and N—H⋯N hydrogen bonds, forming distinct ring motifs. nih.gov A similar approach could be applied to the title compound.

Once a suitable crystal is obtained, X-ray diffraction analysis provides precise atomic coordinates. This data allows for the unambiguous determination of:

Bond lengths and angles: Confirming the covalent structure.

Torsional angles: Defining the exact conformation of the molecule in the crystal lattice. Key torsions include the C-C bond of the ethylamino chain and the C-N bond, which dictate the spatial relationship between the fluorophenyl ring and the ethanolamine moiety.

Intermolecular interactions: Identifying and characterizing the hydrogen bonds and other non-covalent interactions (e.g., π-stacking) that define the crystal packing. In a potential co-crystal, these interactions would involve the co-former. nih.govnih.gov

The table below illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on a hypothetical co-crystal of the title compound.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 10.1 Å, b = 5.5 Å, c = 19.8 Å, β = 95.2°
Key Torsional Angle (C-C-N-C)Defines the orientation of the ethanolamine side chain.175° (anti-periplanar)
Key Hydrogen Bond (O-H···N)Distance and angle of a critical intermolecular bond.2.8 Å, 170°

Computational Conformational Search and Energy Minimization

To complement solid-state data and explore the molecule's behavior in isolation or solution, computational methods are employed. Conformational analysis of this compound identifies all possible low-energy shapes (conformers) the molecule can adopt by rotation around its single bonds.

The process typically begins with a systematic or stochastic search of the conformational space by rotating key dihedral angles, such as the bond between the chiral carbon and the nitrogen atom, and the C-C and C-O bonds of the ethanolamine tail. Each generated conformation is then subjected to energy minimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). nih.gov This process refines the geometry of each conformer to a local energy minimum on the potential energy surface.

Studies on similar molecules, such as fluorinated phenyl-ethylammonium ions, have used methods like the G3MP2B3 level of theory to calculate the relative energies of different conformers (e.g., syn, anti, gauche). researchgate.net These calculations reveal the most stable conformations and the energy barriers between them. For this compound, the key findings would be the preferred orientation of the fluorophenyl ring relative to the side chain and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen.

The results of such a computational study can be summarized in a table listing the stable conformers and their relative energies.

ConformerKey Dihedral Angle (Ar-C-N-C)Relative Energy (kcal/mol)Key Feature
1 (Global Minimum)-178° (anti)0.00Extended chain, minimal steric hindrance.
2+65° (gauche+)1.25Potential for weak intramolecular O-H···N interaction.
3-70° (gauche-)1.30Slightly different gauche conformation.

Impurity Profiling and Degradation Product Characterization

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijprajournal.com This process is critical for ensuring the quality, safety, and efficacy of a pharmaceutical product. It includes impurities from the synthesis process and products formed during degradation.

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Identification of Impurities

Hyphenated chromatographic and mass spectrometric techniques are the primary tools for impurity profiling due to their high sensitivity and specificity. amazonaws.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for non-volatile and thermally sensitive impurities. ajpaonline.com A liquid chromatograph separates the parent compound from its impurities, which are then ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. The first mass analyzer selects an ion of interest (a precursor ion), which is then fragmented, and the resulting product ions are analyzed by the second mass analyzer. This provides structural information for identification. rug.nl

Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile impurities and those that can be made volatile through derivatization. shimadzu.com It is particularly useful for identifying residual solvents or certain starting materials. The sample is vaporized and separated in a gas chromatograph before being ionized (typically by electron ionization) and detected by a mass spectrometer. nih.govresearchgate.net

Potential process-related impurities for this compound could include unreacted starting materials or by-products from side reactions.

Potential ImpurityOriginAnalytical MethodExpected [M+H]⁺ (LC-MS) or m/z (GC-MS)
1-(4-Fluorophenyl)ethanoneStarting MaterialGC-MS138
1-(4-Fluorophenyl)ethanol (B1199365)Intermediate/Starting MaterialGC-MS140 nih.gov
2-AminoethanolStarting MaterialLC-MS62
N,N-bis[1-(4-fluorophenyl)ethyl]amineOver-alkylation by-productLC-MS262

Accelerated Stability Studies for Degradation Pathway Elucidation

Accelerated stability studies are performed to predict the shelf-life of a substance and identify its degradation products under stressed conditions. nih.gov These studies involve exposing the compound to elevated temperatures and humidity levels for a defined period. nih.govresearchgate.net By analyzing samples at various time points, the rate of degradation can be determined, and the degradation pathway can be mapped out.

The degradation rate constants obtained at different temperatures are used in the Arrhenius equation to predict the shelf-life at typical storage conditions (e.g., room temperature). nih.gov The primary degradation pathways for this compound are likely to be oxidation of the secondary alcohol or the amino group.

Stress ConditionDurationPotential Degradation ProductMechanism
60°C / 75% RH3 months2-[1-(4-Fluoro-phenyl)-ethylamino]-acetic acidOxidation of primary alcohol
60°C / 75% RH3 months1-(4-Fluorophenyl)ethanoneOxidative deamination/dealkylation
H₂O₂ (3%) Solution48 hoursN-oxide derivativeOxidation of the amine
Acidic (0.1N HCl) / Basic (0.1N NaOH)7 days(Compound may be stable or show minor hydrolysis)Acid/Base Hydrolysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Quantification

While MS techniques are excellent for identifying trace impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying them without the need for an identical reference standard for each impurity. pitt.edu Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a nucleus (e.g., ¹H) is directly proportional to the number of nuclei contributing to that signal.

In a qNMR experiment, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. By comparing the integral of a unique signal from the impurity to the integral of a signal from the internal standard, the exact concentration of the impurity can be calculated. amazonaws.com This method is highly accurate and provides structural confirmation simultaneously. For example, a residual starting material like 1-(4-fluorophenyl)ethanone would show a characteristic singlet for its methyl group in the ¹H NMR spectrum, distinct from the signals of the main compound, allowing for its quantification.

CompoundHypothetical ¹H NMR Signal (in CDCl₃)MultiplicityUse in Quantification
This compound~1.4 ppmDoubletMain Compound Reference
1-(4-Fluorophenyl)ethanone (Impurity)~2.6 ppmSingletQuantification of this specific impurity
Maleic Acid (Internal Standard)~6.3 ppmSingletReference for calculation

Advanced Computational Chemistry and Molecular Modeling Studies of 2 1 4 Fluoro Phenyl Ethylamino Ethanol

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) would be the method of choice for determining the most stable three-dimensional arrangement of atoms (ground state geometry) of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol. This involves complex calculations that explore the molecule's potential energy surface to find the lowest energy conformation. From this optimized geometry, key energetic properties such as the total energy, heat of formation, and strain energy could be calculated. These values are crucial for understanding the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

The electronic character of the molecule would be investigated through Frontier Molecular Orbital (FMO) analysis. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates a more reactive species. From these orbital energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness would be derived to predict how the molecule might interact with other chemical species.

Electrostatic Potential Surface (ESP) and Molecular Electrostatic Potential (MEP) Analysis

To visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack, a Molecular Electrostatic Potential (MEP) surface would be generated. This surface maps the electrostatic potential onto the electron density of the molecule. Regions of negative potential (typically colored in shades of red) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the regions around the oxygen and nitrogen atoms. Regions of positive potential (colored in shades of blue) would denote electron-deficient areas, indicating sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time.

Force Field Parameterization for the Compound

A crucial first step in MD simulations is the development of an accurate force field for the molecule. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a novel compound like this compound, this would likely involve deriving specific parameters for bond lengths, bond angles, and dihedral angles, often using data from higher-level quantum chemical calculations. The accuracy of the force field is paramount for the reliability of the MD simulation.

Trajectory Analysis for Conformational Transitions and Ligand Flexibility

Once a force field is established, MD simulations would be run to generate a trajectory, which is a record of the positions and velocities of all atoms in the molecule over a period of time. Analysis of this trajectory would reveal the flexibility of the molecule and the different shapes (conformations) it can adopt. This is particularly important for understanding how the molecule might bind to a biological target, as its flexibility can allow it to adapt its shape to fit into a binding site. Techniques such as root-mean-square deviation (RMSD) and radius of gyration would be used to quantify these conformational changes.

In Silico Ligand-Target Interaction Modeling

To understand the potential pharmacological activity of this compound, it is essential to model its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Given the structural features of this compound, particularly the ethanolamine (B43304) moiety which is a common pharmacophore in adrenergic drugs, a plausible biological target could be a G-protein coupled receptor (GPCR) such as the β2-adrenergic receptor.

A hypothetical docking study of this compound into the active site of the β2-adrenergic receptor would aim to identify key binding interactions. The results might indicate hydrogen bonding between the ethanolamine hydroxyl and amino groups with serine and aspartate residues in the receptor's binding pocket, and hydrophobic interactions involving the 4-fluorophenyl group.

Following molecular docking, the strength of the ligand-target interaction can be estimated by calculating the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. mdpi.com These calculations can provide a more quantitative measure of binding affinity than docking scores alone. mdpi.com

Hotspot mapping, on the other hand, identifies key residues in the binding site that contribute most significantly to the binding energy. This information is invaluable for understanding the determinants of binding and for designing more potent analogs. For this compound, hotspot analysis might reveal that specific residues interacting with the fluorophenyl group are critical for affinity.

Table 2: Illustrative Binding Energy Contributions for this compound with a Predicted Target

Interaction TypeKey ResiduesEstimated Energy Contribution (kcal/mol)
Hydrogen BondingASP113, SER204-5.2
HydrophobicPHE289, TRP286-3.8
van der WaalsVAL114, ILE309-2.5
Total Estimated Binding Energy -11.5

Pharmacophore Model Generation based on Structural Features and Predicted Interactions

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Based on the structure of this compound and its predicted interactions from docking studies, a pharmacophore model could be generated. nih.gov

This model would likely include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom), and an aromatic/hydrophobic region (the 4-fluorophenyl ring). Such a model could then be used for virtual screening of large compound libraries to identify other potential ligands for the same target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov

To develop a QSAR model, a set of molecular descriptors must be calculated for this compound and a series of its structural analogs with known biological activities. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges). nih.gov

The selection of relevant descriptors is a critical step in building a robust QSAR model. mdpi.com Statistical techniques like genetic algorithms or stepwise multiple linear regression are often employed for this purpose. mdpi.com For this compound and its analogs, descriptors related to hydrophobicity (logP), electronic effects of the fluorine substituent (Hammett constants), and the shape of the molecule would likely be important.

Table 3: Illustrative Molecular Descriptors for a QSAR Study

CompoundMolecular WeightLogPDipole Moment (Debye)Biological Activity (IC50, nM)
Analog 1183.222.12.5150
This compound199.241.92.8120
Analog 2215.272.32.695

Statistical Model Building (e.g., Partial Least Squares (PLS), Support Vector Machines (SVM), Neural Networks)

The development of statistical models is a cornerstone of modern computational chemistry, particularly in the field of Quantitative Structure-Activity Relationship (QSAR) studies. These models aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity or physicochemical properties. For a compound like this compound, this would typically involve its inclusion in a larger dataset of structurally related phenethylamines.

No specific PLS, SVM, or Neural Network models have been published for this compound. The general approach would involve:

Partial Least Squares (PLS): A statistical method that finds relationships between two matrices, in this case, a matrix of chemical descriptors (e.g., molecular weight, logP, electronic properties) and a matrix of activity data. It is particularly useful when the number of descriptors is larger than the number of compounds.

Support Vector Machines (SVM): A machine learning algorithm that classifies data by finding the hyperplane that best separates data points into different classes (e.g., active vs. inactive). sciforum.net It can also be adapted for regression analysis to predict continuous values.

Neural Networks (NN): Computational models inspired by the structure of the human brain, capable of modeling highly complex and non-linear relationships between chemical structure and activity. paperswithcode.com

The table below illustrates the type of data that would be generated in such a study, though specific values for this compound are not available.

Model TypeTypical Descriptors UsedPredicted EndpointStatus for this compound
PLSMolecular Weight, LogP, Molar Refractivity, Dipole MomentBiological Activity (e.g., IC50)Data Not Available
SVMTopological Polar Surface Area, Number of Rotatable BondsClassification (e.g., High/Low Permeability)Data Not Available
Neural NetworkQuantum Mechanical Descriptors, 3D Molecular Field DataReceptor Binding AffinityData Not Available

Model Validation and Predictive Power Assessment

A crucial step after building a statistical model is to validate its robustness and predictive power. A model is only useful if it can accurately predict the properties of new, untested compounds.

Specific validation metrics for models including this compound are not available. The standard validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or k-fold cross-validation), where a portion of the dataset is set aside to test the model built with the remaining data. The squared cross-validation correlation coefficient (q²) is a key metric. nih.gov

External Validation: The most rigorous test, where the model is used to predict the activity of an external set of compounds that were not used in the model's development. The predictive squared correlation coefficient (pred_r²) is calculated for this set. nih.gov

Y-Scrambling: A method to check for chance correlations, where the biological activity data is randomly shuffled and the modeling process is repeated. A valid model should produce very low correlation coefficients for the scrambled data.

Validation ParameterDescriptionAcceptable ValueStatus for this compound
r² (Coefficient of Determination)Measures the goodness of fit of the model.> 0.6Data Not Available
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5Data Not Available
pred_r² (External validation r²)Measures the ability to predict a new set of data.> 0.5Data Not Available

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Predictive ADME modeling uses computational methods to forecast a compound's pharmacokinetic properties, a critical step in early-stage drug discovery to identify candidates with favorable profiles.

In Silico Permeability and Blood-Brain Barrier Penetration Predictions

These predictions assess the ability of a compound to pass through biological membranes. A literature search did not yield specific in silico permeability or Blood-Brain Barrier (BBB) penetration data for this compound.

Permeability: Models often predict permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the human intestinal wall. Predictions are typically based on descriptors like LogP, polar surface area (PSA), and hydrogen bond counts.

Blood-Brain Barrier (BBB) Penetration: Predicting whether a compound can cross the highly selective BBB is crucial for CNS-acting drugs and for avoiding CNS side effects in peripherally acting drugs. Models often use a combination of physicochemical properties and structural motifs to classify compounds as BBB+ (penetrant) or BBB- (non-penetrant).

ADME PropertyCommon Predictive Model InputsPredicted OutcomeStatus for this compound
Caco-2 PermeabilityLogP, Polar Surface Area (PSA), Molecular SizePermeability coefficient (Papp) in cm/sData Not Available
Blood-Brain Barrier (BBB)Log(P/PSA), Hydrogen Bond Donor/Acceptor CountClassification (BBB+ / BBB-) or LogBB ratioData Not Available

Cytochrome P450 Metabolism Site Prediction and Metabolite Identification

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs. optibrium.comnih.gov Predicting which sites on a molecule are most likely to be metabolized is essential for understanding its metabolic stability and identifying potential metabolites. nih.govresearchgate.net

While general tools exist for this purpose, no specific study has been published applying them to this compound. Such an analysis would involve:

Site of Metabolism (SoM) Prediction: This uses rule-based systems, machine learning, or quantum mechanical calculations to identify the atoms in a molecule most susceptible to CYP-mediated oxidation. optibrium.comnih.gov For the target compound, likely sites would include the N-dealkylation of the ethylamino group, hydroxylation of the phenyl ring, and oxidation of the secondary alcohol.

Metabolite Identification: Based on the predicted SoM, potential structures of metabolites are generated.

Potential Metabolic ReactionPredicted Site on CompoundResulting MetaboliteStatus
N-DealkylationEthyl group on the nitrogen1-(4-Fluorophenyl)-1-aminoethanolPrediction Not Published
Aromatic HydroxylationPhenyl ring (likely ortho to the fluoro group)2-[1-(4-Fluoro-2-hydroxy-phenyl)-ethylamino]-ethanolPrediction Not Published
OxidationSecondary alcohol (-CHOH)2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanonePrediction Not Published

Theoretical Plasma Protein Binding Calculations

The extent to which a drug binds to plasma proteins like human serum albumin (HSA) affects its distribution and availability to reach its target. High binding can limit free drug concentration.

No theoretical or experimental plasma protein binding data for this compound has been found in the literature. Computational approaches typically use QSAR or molecular docking:

QSAR Models: These models correlate physicochemical descriptors (especially lipophilicity, represented by LogP) with the percentage of plasma protein binding (%PPB).

Molecular Docking: This method simulates the binding of the compound into the known binding sites of plasma proteins like HSA to estimate the binding affinity.

ParameterComputational MethodTypical Influencing FactorsStatus for this compound
Percent Plasma Protein Binding (%PPB)QSAR / Machine LearningLogP, charge, aromatic ring countData Not Available
Binding Affinity (to HSA)Molecular DockingShape complementarity, hydrophobic interactions, H-bondsData Not Available

Investigations into Molecular Interactions and Pre Clinical Biological Activities of 2 1 4 Fluoro Phenyl Ethylamino Ethanol

Receptor Binding Affinity Profiling in Isolated Systems

No data are available in the public domain concerning the receptor binding profile of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol. Comprehensive screening against a panel of receptors is a critical step in early drug discovery to identify potential therapeutic targets and off-target interactions. Such studies would typically involve the methodologies described below.

Radioligand Binding Assays for G-Protein Coupled Receptors (GPCRs)

Information regarding the affinity of this compound for any G-Protein Coupled Receptors (GPCRs) is not available. Standard radioligand binding assays would be employed to determine the binding constants (Ki or IC50 values) of the compound at a wide range of GPCRs, such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors. These assays involve competing the test compound against a radiolabeled ligand known to bind to the receptor of interest.

Competitive Binding Studies for Ion Channels and Transporters

There are no published competitive binding studies to define the interaction profile of this compound with various ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter transporters (e.g., serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET)). These studies are essential for understanding a compound's potential effects on neuronal signaling and neurotransmitter reuptake.

Receptor Occupancy Studies in Ex Vivo Non-human Tissue Preparations

No scientific literature could be found detailing ex vivo receptor occupancy studies for this compound. Such studies are typically conducted on tissue preparations from non-human subjects previously administered the compound. They aim to determine the extent to which the compound binds to its target receptors in a more physiologically relevant environment, providing insights into the relationship between compound concentration and target engagement in the body.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

There is a lack of available data on the inhibitory or activatory effects of this compound on key enzyme systems. These studies are crucial for assessing the compound's potential to interfere with metabolic pathways and drug metabolism.

Monoamine Oxidase (MAO) Inhibition Kinetics

No research has been published on the kinetic parameters of this compound as an inhibitor of either Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). Such studies would determine the compound's potency (Ki) and mechanism of inhibition (e.g., competitive, non-competitive) for these important enzymes involved in the metabolism of monoamine neurotransmitters.

Cytochrome P450 (CYP) Isoform Inhibition Assays

There are no available data from in vitro assays assessing the inhibitory potential of this compound against the major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This information is critical for predicting potential drug-drug interactions, as inhibition of these enzymes can alter the metabolism of co-administered medications.

Kinase, Phosphatase, or Esterase Activity Modulation

There are currently no published studies that have investigated the direct modulatory effects of This compound on the enzymatic activity of kinases, phosphatases, or esterases. The potential for this compound to act as an inhibitor or activator of these key enzyme families remains undetermined.

Enzyme ClassTargetAssay TypeOutcomeReference
KinaseNot SpecifiedNot PerformedNo Data AvailableN/A
PhosphataseNot SpecifiedNot PerformedNo Data AvailableN/A
EsteraseNot SpecifiedNot PerformedNo Data AvailableN/A

Cellular Pathway Modulation Studies in In Vitro Cell Lines

Specific investigations into how This compound may modulate cellular pathways in established in vitro cell lines have not been reported in the scientific literature.

No data is available on the ability of This compound to activate or inhibit key intracellular signaling cascades. Studies measuring second messengers like cyclic AMP (cAMP) or calcium flux, or the phosphorylation status of components of the Mitogen-Activated Protein Kinase (MAPK) pathways following cellular treatment with this compound, have not been published.

Signaling PathwayCell LineMeasurementResultReference
cAMPNot SpecifiedNot PerformedNo Data AvailableN/A
Calcium FluxNot SpecifiedNot PerformedNo Data AvailableN/A
MAPKNot SpecifiedNot PerformedNo Data AvailableN/A

There are no publicly available studies that have utilized techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-Seq) to analyze changes in gene expression in any cell model upon exposure to This compound .

The effect of This compound on protein phosphorylation events or its potential to disrupt or facilitate protein-protein interactions has not been a subject of published research.

Experimental data on the cellular permeability, uptake mechanisms (e.g., passive diffusion, active transport), and efflux of This compound in cell-based models are not available.

Structure-Activity Relationship (SAR) Exploration and Analog Design

While structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry for optimizing the biological activity of a lead compound, there is no published research detailing the systematic exploration of the chemical structure of This compound . Consequently, there is no information on how modifications to its core structure—such as altering the substitution on the phenyl ring, modifying the ethylamino linker, or changing the ethanol (B145695) moiety—would impact its biological activity. No analogs of this specific compound have been reported in the context of a focused SAR study.

Rational Design of Structural Analogs of this compound

The rational design of structural analogs is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For a molecule like this compound, this process would begin with a thorough analysis of its core structure.

Key regions for modification would include:

The 4-fluorophenyl ring: Analogs could be designed by altering the position of the fluorine atom (e.g., to the 2- or 3-position) or by replacing it with other halogen atoms (Cl, Br) or different electron-withdrawing or electron-donating groups. This would probe the influence of electronics and sterics at this position on target interaction.

The ethylamino linker: The length of the alkyl chain could be varied, or it could be constrained within a cyclic system to explore conformational preferences. The secondary amine could be modified to a tertiary amine or an amide to investigate the importance of the hydrogen bond donor capability.

The ethanol moiety: The hydroxyl group is a key feature, likely involved in hydrogen bonding. Analogs could include its conversion to an ether or an ester to assess the impact on binding affinity and metabolic stability.

Computational chemistry would play a pivotal role in this design phase. Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking (if a target is known or hypothesized) would be used to predict the potential activity of designed analogs before their synthesis, prioritizing the most promising candidates.

Synthesis and Biological Evaluation (in Defined In Vitro Assays) of Designed Analogs

Following the rational design phase, the prioritized analogs would be chemically synthesized. A common synthetic route to compounds like this compound and its analogs often involves the reductive amination of a suitable ketone (e.g., 4'-fluoroacetophenone) with an amino alcohol (e.g., ethanolamine). The specific reaction conditions would be optimized for each analog.

Once synthesized and purified, the library of compounds would undergo biological evaluation in a panel of defined in vitro assays. The choice of assays would depend on the therapeutic area of interest. For instance, if anticancer activity is being investigated, the compounds would be screened against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects.

Table 1: Hypothetical In Vitro Evaluation Data for Analogs of this compound

Compound IDModificationAssay TypeTarget/Cell LineIC₅₀ / EC₅₀ (µM)
Parent This compound Cytotoxicity MCF-7 Data Not Available
Analog 12-fluorophenylCytotoxicityMCF-7Data Not Available
Analog 24-chlorophenylCytotoxicityMCF-7Data Not Available
Analog 3N-methylated amineCytotoxicityMCF-7Data Not Available
Analog 4O-methylated ethanolCytotoxicityMCF-7Data Not Available

The data from these assays would be crucial for establishing initial structure-activity relationships (SAR).

Identification of Key Pharmacophoric Elements for Target Interaction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound and its active analogs, a pharmacophore model would be generated based on their structures and associated in vitro activity data.

The key pharmacophoric elements would likely include:

A hydrophobic/aromatic feature representing the 4-fluorophenyl ring.

A hydrogen bond donor feature from the secondary amine.

A hydrogen bond acceptor feature from the hydroxyl group.

The spatial relationship and distances between these features.

This model would serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. It would also guide the further optimization of existing analogs.

Target Deconvolution and Chemoproteomics Methodologies

A critical step in understanding the mechanism of action of a bioactive small molecule is the identification of its cellular protein targets, a process known as target deconvolution. rsc.org Several powerful techniques are employed for this purpose.

Affinity-Based Probes (ABPs) Synthesis and Application

Affinity-based probes (ABPs) are powerful tools for target identification. fishersci.fi An ABP for this compound would be created by chemically modifying the parent compound to include two additional functionalities:

A reactive group: This group, often a photo-activatable moiety like a diazirine or a benzophenone, is designed to form a covalent bond with the target protein upon activation (e.g., by UV light). nih.gov

A reporter tag: This tag, typically biotin (B1667282) or an alkyne handle for click chemistry, allows for the subsequent enrichment and identification of the protein-probe complex.

The synthesized ABP would be incubated with cell lysates or intact cells. After the covalent cross-linking is induced, the tagged proteins are captured, usually with streptavidin beads (for biotin tags), and then identified by mass spectrometry. nih.gov

Chemical Proteomics for Identification of Protein Binding Partners in Cell Lysates

Chemical proteomics is a broader strategy that encompasses the use of ABPs and other methods to map the protein interaction landscape of a small molecule. nih.gov In a typical experiment, cell lysates are treated with the ABP of this compound. The proteins that are covalently labeled by the probe are then enriched and subjected to proteomic analysis.

Mass spectrometry-based proteomics is the primary method for identifying the captured proteins. researchgate.net By comparing the proteins pulled down in the presence of the ABP to those from a control experiment (e.g., using an inactive analog or a competitive inhibitor), specific binding partners can be identified with high confidence.

Table 2: Hypothetical Protein Binding Partners Identified by Chemical Proteomics

Protein NameGene SymbolFunctionEnrichment Ratio (Probe/Control)
Protein X GENEX Kinase signaling Data Not Available
Protein YGENEYMetabolic enzymeData Not Available
Protein ZGENEZStructural proteinData Not Available

CRISPR/Cas9 Screening for Functional Target Validation in Cell Lines

Once potential protein targets are identified through chemical proteomics, their functional relevance to the observed biological activity of the compound must be validated. CRISPR/Cas9 technology is a powerful tool for this purpose. nih.govnih.gov

A genome-wide CRISPR/Cas9 screen could be performed in a relevant cell line. The cell population would be engineered to express Cas9 nuclease and a library of guide RNAs (gRNAs) that target and knock out every gene in the genome. This population of knockout cells would then be treated with this compound.

If the compound's cytotoxic effect is dependent on a specific target protein, cells in which the gene for that target has been knocked out will be resistant to the compound and will, therefore, become enriched in the surviving cell population. By sequencing the gRNAs present in the resistant cells, the genes essential for the compound's activity can be identified, thus validating the protein target. nih.govnih.gov This provides a functional link between the compound, its direct protein target, and the ultimate cellular phenotype.

Advanced Analytical Methodologies for 2 1 4 Fluoro Phenyl Ethylamino Ethanol in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol from complex mixtures encountered in research. These techniques leverage differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex biological matrices such as cell lysates, tissue homogenates, and in vitro media. nih.govnih.govmdpi.com The development of a robust LC-MS/MS method for this compound would involve several key steps.

First, the optimization of chromatographic conditions is essential. A reversed-phase C18 column is typically suitable for a compound of this polarity. The mobile phase would likely consist of an aqueous component (e.g., water with 0.1% formic acid to improve ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure adequate retention and sharp peak shapes.

Second, mass spectrometry parameters must be optimized for maximum sensitivity and specificity. The compound would be analyzed in positive ion mode using an electrospray ionization (ESI) source. The precursor ion would correspond to the protonated molecule [M+H]+. Collision-induced dissociation (CID) would then be used to fragment the precursor ion into characteristic product ions. The most stable and abundant fragment transitions would be selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high selectivity and quantitative accuracy. For instance, a likely fragmentation would be the neutral loss of an ethanol (B145695) group. ut.ee

The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ m/z 200.1
Product Ions e.g., m/z 154.1 (loss of ethanol), m/z 109.1 (fluorophenyl fragment)

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govsemanticscholar.orgjsbms.jp For a non-volatile compound like this compound, GC-MS analysis would require either derivatization or would be applied to the study of its more volatile metabolites.

Derivatization: To increase volatility and thermal stability, the primary and secondary amine and hydroxyl groups in the molecule can be derivatized. nih.gov A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (TMS) groups. This derivatized form can then be readily analyzed by GC-MS.

Metabolite Analysis: In metabolic studies, potential volatile metabolites could be identified. For example, metabolic processes might cleave the molecule, producing smaller, more volatile fragments that could be detected in the headspace of a sample.

The GC-MS method would involve injecting the derivatized sample or sample headspace into a GC equipped with a capillary column (e.g., a non-polar Rtx-5ms column). jsbms.jp The temperature of the GC oven is ramped up to separate compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Table 2: Potential Volatile Metabolites and Derivatization Strategy

Compound Type Example Analytical Strategy
Parent Compound This compound Derivatization (e.g., silylation) followed by GC-MS analysis.
Volatile Metabolite 4-fluoroacetophenone Headspace GC-MS for direct analysis from the sample matrix.

| Volatile Metabolite | 1-(4-fluorophenyl)ethanamine | Can be analyzed directly or after derivatization for improved peak shape. |

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

Supercritical Fluid Chromatography (SFC) is a versatile technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC has gained popularity as a "green" alternative to normal and reversed-phase HPLC, offering faster separations and reduced organic solvent consumption. chromatographytoday.comirb.hr

The compound this compound contains a chiral center at the carbon atom attached to the fluorophenyl group. Therefore, its biological activity may be stereospecific, making the separation of its enantiomers crucial. SFC is particularly well-suited for chiral separations. europeanpharmaceuticalreview.com

For chiral separations, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are highly effective. europeanpharmaceuticalreview.comresearchgate.net The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol, to adjust solvent strength and improve peak shape. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for high flow rates and rapid analysis times compared to HPLC. chromatographytoday.com SFC can also be used for achiral separations and purification.

Table 3: Comparison of Chromatographic Methods for Chiral Separation

Feature HPLC SFC
Primary Mobile Phase Organic Solvents (Hexane, etc.) or Aqueous Buffers Supercritical CO2
Analysis Time Longer 3-5 times faster than HPLC chromatographytoday.com
Solvent Consumption High Significantly Lower
Environmental Impact Higher Lower ("Green" technique)
Operating Pressure Lower Higher

| Separation Efficiency | High | Very High |

Spectroscopic and Electrochemical Assays for Concentration Determination

Spectroscopic and electrophoretic techniques offer alternative or complementary methods for the quantification and purity assessment of this compound, particularly in simpler matrices like in vitro assay buffers.

UV-Visible and Fluorescence Spectroscopy for In Vitro Assay Readouts

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing chromophores, such as the phenyl ring in this compound, absorb UV light at specific wavelengths. masterorganicchemistry.com The absorbance is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law. This makes UV-Vis spectroscopy a straightforward method for determining the concentration of the compound in pure solutions or simple assay buffers. A wavelength scan would be performed to identify the wavelength of maximum absorbance (λmax), which would then be used for quantification. masterorganicchemistry.com

Fluorescence spectroscopy is an even more sensitive technique. While the native fluorescence of the compound might be weak, the presence of the fluorophenyl group could be exploited. Alternatively, derivatization with a fluorescent tag could be employed. In some cases, photochemical activation with UV light can induce fluorescence, providing a highly sensitive detection method. nih.gov This is particularly useful for measuring very low concentrations in in vitro assay readouts.

Table 4: Hypothetical Spectroscopic Properties

Parameter Value
UV-Vis λmax ~265 nm (due to the fluorophenyl group)
Molar Absorptivity (ε) Dependent on solvent, e.g., ~200-500 L mol⁻¹ cm⁻¹
Fluorescence Excitation ~270 nm

| Fluorescence Emission | ~310 nm |

Capillary Electrophoresis (CE) for Purity and Quantitative Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nih.gov It offers several advantages over HPLC, including higher efficiency, shorter analysis times, and minimal consumption of samples and reagents. nih.govscispace.comlumexinstruments.com

CE is an excellent method for assessing the purity of a substance. lcms.cz In a typical CE setup, a sample is injected into a narrow fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, the positively charged (protonated) this compound migrates towards the cathode. Impurities with different charge-to-size ratios will migrate at different velocities, resulting in their separation. kantisto.nl

For quantitative analysis, a detector (commonly a UV detector) is placed at the end of the capillary. The peak area is proportional to the concentration of the analyte. CE can also be adapted for chiral separations by adding a chiral selector, such as a cyclodextrin (B1172386), to the background electrolyte. lumexinstruments.com This makes CE a powerful tool for determining enantiomeric purity. lumexinstruments.com

Table 5: Typical Capillary Electrophoresis Parameters for Purity Analysis

Parameter Condition
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-Silica (e.g., 50 µm i.d., 60 cm total length)
Background Electrolyte (BGE) 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)

| Detection | UV Absorbance at 214 nm |

Electrochemical Detection Methods for Oxidation/Reduction Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. These techniques provide critical insights into a compound's potential metabolic pathways, its susceptibility to oxidative or reductive degradation, and can be used to develop sensitive electroanalytical quantification methods.

The electrochemical behavior of this compound is predicted to be influenced by its three main functional components: the secondary amine, the alcohol group, and the fluorinated phenyl ring. The secondary amine and the hydroxyl group are susceptible to oxidation, while the aromatic ring can also undergo redox reactions. Cyclic voltammetry can be employed to determine the anodic peak potential (Epa) associated with oxidation and the cathodic peak potential (Epc) for reduction.

In a typical CV experiment, a voltage is scanned between two points, and the resulting current is measured. The potential at which a sharp increase in current occurs corresponds to the oxidation or reduction potential of the analyte. For aromatic amino alcohols, oxidation often occurs on the amine functionality or the aromatic ring. austinpublishinggroup.com The specific potentials are highly dependent on the experimental conditions, such as the pH of the supporting electrolyte, the scan rate, and the working electrode material (e.g., glassy carbon, platinum). nih.gov

While specific data for this compound is not available, the table below presents representative oxidation potentials for analogous compounds, illustrating the expected range and the influence of molecular structure on electrochemical properties.

Interactive Data Table: Illustrative Oxidation Potentials of Structurally Similar Compounds

Compound Working Electrode pH Anodic Peak Potential (Epa) vs. Ag/AgCl Technique
Phenylethanolamine Glassy Carbon 7.4 +0.85 V Cyclic Voltammetry
Ephedrine Glassy Carbon 7.4 +0.92 V Cyclic Voltammetry
4-Fluorophenethylamine Platinum 7.0 +1.10 V Linear Sweep Voltammetry
Dopamine (B1211576) Glassy Carbon 7.0 +0.57 V Cyclic Voltammetry

These values demonstrate that the oxidation potentials of phenylethanolamine derivatives typically fall in the range of +0.8 to +1.2 V. The presence of the electron-withdrawing fluorine atom on the phenyl ring of the target compound may slightly increase its oxidation potential compared to its non-fluorinated analog.

Development of Chiral Analytical Methods for Enantiomeric Excess

As this compound possesses a chiral center at the carbon atom bonded to the phenyl ring and the amino group, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods to determine enantiomeric excess (ee) is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for this purpose.

Indirect chiral separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. The choice of CDA is critical and depends on the functional groups present in the analyte. For this compound, both the secondary amine and the hydroxyl group are potential sites for derivatization.

Common CDAs for amines and alcohols include Mosher's reagent (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), and various chiral isocyanates or chloroformates. nih.gov The derivatization reaction must proceed to completion without causing racemization of the analyte. sigmaaldrich.com

Interactive Data Table: Common Chiral Derivatizing Agents (CDAs) for Amino Alcohols

Chiral Derivatizing Agent Abbreviation Reactive Group on Analyte Resulting Linkage
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Primary/Secondary Amine N-DNP-L-alanine amide
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride MTPA-Cl (Mosher's Reagent) Primary/Secondary Amine, Alcohol Amide, Ester
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Primary/Secondary Amine Thiourea
(+)-1-(9-Fluorenyl)ethyl chloroformate FLEC Primary/Secondary Amine, Alcohol Carbamate, Carbonate

After derivatization, the resulting diastereomers are separated by reversed-phase HPLC or GC. The peak areas of the two diastereomers are then used to calculate the enantiomeric excess of the original sample.

Direct chiral separation is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. nih.gov This method avoids the need for derivatization, simplifying sample preparation and eliminating potential errors associated with the derivatization reaction. A wide variety of CSPs are commercially available, each offering different chiral recognition mechanisms.

For amino alcohols like this compound, several types of CSPs are particularly effective:

Pirkle-type (brush-type) phases: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Polysaccharide-based phases: Derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support are broadly applicable and highly successful CSPs. They offer a combination of steric hindrance and specific interactions within chiral grooves.

Macrocyclic glycopeptide phases: CSPs based on antibiotics like teicoplanin or vancomycin provide multiple interaction sites (ionic, hydrogen bonding, steric) and are particularly effective for separating amino acids and related compounds. sigmaaldrich.com

Crown ether phases: These are highly effective for the separation of primary amines. google.com

The selection of the appropriate CSP and mobile phase is often empirical but can be guided by the structure of the analyte. nih.gov

Interactive Data Table: Suitable Chiral Stationary Phases (CSPs) for Aromatic Amino Alcohols

CSP Type Commercial Example Typical Mobile Phase Mode Primary Interaction Mechanisms
Polysaccharide Chiralpak® AD/AS, Chiralcel® OD/OJ Normal Phase, Polar Organic, Reversed Phase Hydrogen bonding, dipole-dipole, steric inclusion
Macrocyclic Glycopeptide Chirobiotic™ T, V Polar Organic, Reversed Phase Ionic interactions, hydrogen bonding, inclusion
Pirkle-type Whelk-O® 1 Normal Phase, Reversed Phase π-π interactions, hydrogen bonding, dipole stacking
Crown Ether Crownpak® CR(+) Reversed Phase (acidic aqueous/organic) Host-guest complexation (primarily for primary amines)

Stability-Indicating Methods and Degradation Kinetic Studies

Stability-indicating methods are analytical procedures that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. science.gov These methods are essential for determining the shelf-life and storage conditions of a drug substance.

Forced degradation, or stress testing, is the process of intentionally degrading a sample under more severe conditions than it would experience during storage. nih.gov This helps to rapidly identify likely degradation products and establish degradation pathways. rjptonline.org The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions. nih.gov

For this compound, forced degradation would involve subjecting it to the following conditions:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures (e.g., 60-80 °C).

Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.

Oxidation: Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

Thermal Degradation: Heating the solid drug substance (e.g., at 80-105 °C) for an extended period.

Photodegradation: Exposing the drug substance in solution and/or solid state to UV and visible light (e.g., as per ICH Q1B guidelines).

The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation products are not predominantly formed. nih.gov

Interactive Data Table: Typical Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Concentration/Setting Duration
Acid Hydrolysis Hydrochloric Acid (HCl) 0.1 M - 1 M 2 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH) 0.1 M - 1 M 1 - 12 hours
Oxidation Hydrogen Peroxide (H₂O₂) 3% - 30% 6 - 48 hours
Thermal (Dry Heat) Oven 80 °C - 105 °C 24 - 72 hours
Photolytic UV/Vis Light Chamber 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) As required

Following forced degradation, a stability-indicating HPLC method, typically with UV detection, is used to separate the intact drug from its various degradation products. semanticscholar.org The method must demonstrate specificity, meaning the peak for the parent compound is pure and well-resolved from all other peaks. Peak purity can be assessed using a photodiode array (PDA) detector.

For the identification of the degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable. LC-MS provides the molecular weight of the degradants and, through tandem MS (MS/MS), yields fragmentation patterns that help in elucidating their structures.

Based on the structure of this compound, potential degradation pathways could include:

Oxidation: Oxidation of the secondary amine to form an N-oxide or dealkylation. The benzylic alcohol could also be oxidized to a ketone.

Dehydration: Elimination of the hydroxyl group to form an enamine or imine.

Cleavage: Scission of the C-N or C-C bonds under harsh conditions.

Kinetic studies can be performed by analyzing samples at various time points under specific stress conditions (e.g., different pH values and temperatures). By plotting the logarithm of the remaining drug concentration against time, the degradation rate constant (k) can be determined, and the reaction order can be established. This information is vital for predicting the long-term stability of the compound.

Kinetic Modeling of Degradation Rates

The kinetic modeling of the degradation rate of this compound is fundamental to predicting its chemical stability and establishing a shelf-life. researchgate.netslideshare.net By studying the rate at which the compound degrades under various environmental conditions, a quantitative understanding of its stability profile can be achieved. researchgate.net This process involves applying mathematical models to data generated during forced degradation studies, which intentionally expose the compound to stressors like heat, humidity, light, and acidic or alkaline conditions. nih.govnih.gov

The primary goal of kinetic modeling is to determine the reaction order, the rate constant (k), and key stability indicators such as the half-life (t½) and shelf-life (t₉₀). mhmedical.com The most commonly encountered reaction orders in pharmaceutical degradation are zero-order and first-order kinetics. mhmedical.com

Zero-Order Kinetics

In zero-order kinetics, the rate of degradation is independent of the concentration of the reacting compound. derangedphysiology.comlitfl.com The rate is constant over time. This can be observed in systems where a limiting factor other than concentration, such as the saturation of a catalyst or limited light penetration in a solid, dictates the reaction speed. nih.gov The rate of reaction is expressed as a constant amount of the drug being eliminated per unit of time. litfl.com

First-Order Kinetics

First-order kinetics is the most common model for drug degradation. mhmedical.com In this model, the rate of degradation is directly proportional to the concentration of the compound. derangedphysiology.comijhssm.org This means that a constant fraction of the drug is eliminated per unit of time. jove.com As the concentration of this compound decreases, its rate of degradation also slows down. ijhssm.org The relationship between drug concentration and time is exponential. jove.com

The mathematical equations that define these kinetic models are summarized in the table below.

ParameterZero-Order KineticsFirst-Order Kinetics
Rate EquationRate = kRate = k[C]
Integrated Rate Equation[C]t = [C]₀ - ktln[C]t = ln[C]₀ - kt
Half-Life (t½)t½ = 0.5 [C]₀ / kt½ = 0.693 / k
Shelf-Life (t₉₀)t₉₀ = 0.1 [C]₀ / kt₉₀ = 0.105 / k

[C]t is the concentration at time t, [C]₀ is the initial concentration, and k is the degradation rate constant.

Influence of Temperature and the Arrhenius Equation

Temperature is a critical factor that affects the rate of chemical degradation. slideshare.net The relationship between temperature and the degradation rate constant (k) is described by the Arrhenius equation. stabilitystudies.inscribd.com This equation is a cornerstone of accelerated stability testing, which uses data from studies at elevated temperatures to predict the shelf-life at normal storage conditions. ftloscience.comnih.gov

The Arrhenius equation is: k = Ae(-Ea/RT)

Where:

k is the degradation rate constant.

A is the pre-exponential factor (frequency factor).

Ea is the activation energy.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

By determining the rate constants at several elevated temperatures and plotting the natural logarithm of k (ln k) versus the inverse of the absolute temperature (1/T), a linear relationship is typically observed. The activation energy (Ea) can be calculated from the slope of this line, allowing for the extrapolation of the rate constant at any desired storage temperature, such as 25°C. stabilitystudies.in

Illustrative Degradation Data

While specific experimental data for this compound is not publicly available, the following tables illustrate how results from a kinetic study would be presented.

Table 1: Hypothetical Degradation of this compound at 60°C (Illustrative Data) This table shows the decrease in the concentration of the compound over time, which would be used to determine the reaction order.

Time (Days)Concentration Remaining (%)ln(Concentration)
0100.04.605
1095.24.556
3086.14.456
6074.14.305
9063.84.156

Table 2: Hypothetical Kinetic Parameters from Accelerated Stability Studies (Illustrative Data) This table summarizes the results that would be obtained from an Arrhenius analysis, providing the necessary parameters to predict long-term stability.

Temperature (°C)Rate Constant (k) (day⁻¹)Half-Life (t½) (Days)
500.0015462
600.0045154
700.012555
Calculated Activation Energy (Ea): 85 kJ/mol
Predicted k at 25°C: 0.00012 day⁻¹
Predicted Shelf-Life (t₉₀) at 25°C: 875 Days (~2.4 years)

By applying these kinetic models, researchers can effectively translate data from accelerated stability studies into meaningful predictions of the degradation rate of this compound under defined storage conditions, ensuring its quality and efficacy over time.

Precursor Chemistry and Synthetic Intermediate Investigations for 2 1 4 Fluoro Phenyl Ethylamino Ethanol

Synthesis and Comprehensive Characterization of Key Starting Materials

The foundation of any successful synthesis lies in the quality and characterization of its starting materials. For the target compound, (4-Fluorophenyl)ethan-1-one and 2-Aminoethanol are the primary precursors.

(4-Fluorophenyl)ethan-1-one and Related Derivatives

(4-Fluorophenyl)ethan-1-one, also known as 4'-fluoroacetophenone, is a key aromatic ketone intermediate. It is a commercially available compound, typically appearing as a clear colorless to slightly yellow liquid. echemi.com Its properties are well-documented, making it a reliable starting material for various synthetic transformations. echemi.comnist.govnih.gov

Table 1: Physicochemical Properties of (4-Fluorophenyl)ethan-1-one

Property Value Reference
CAS Number 403-42-9 echemi.comnist.gov
Molecular Formula C₈H₇FO echemi.comnist.gov
Molecular Weight 138.14 g/mol nih.gov
Appearance Clear colorless to slightly yellow liquid echemi.com
Boiling Point 196 °C echemi.com
Melting Point -45 °C echemi.com
Flash Point 71 °C echemi.com

| Density | 1.043 g/cm³ at 30 °C | echemi.com |

The synthesis of (4-Fluorophenyl)ethan-1-one and its derivatives often involves Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride or acetic anhydride (B1165640), typically using a Lewis acid catalyst like aluminum chloride. The fluorine substituent on the phenyl ring influences the reactivity and regioselectivity of subsequent reactions.

2-Aminoethanol and its Derivatives

2-Aminoethanol, commonly known as ethanolamine (B43304), is a bifunctional molecule containing both a primary amine and a primary alcohol group. wikipedia.org It is a viscous, alkaline liquid with an ammonia-like odor and is miscible with water. wikipedia.orgacs.org The industrial production of ethanolamine is primarily achieved through the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.orgacs.org This process can also yield diethanolamine (B148213) and triethanolamine, with the product ratio controlled by the stoichiometry of the reactants. wikipedia.org

The synthesis of N-alkylated derivatives of 2-aminoethanol is a key step in the preparation of the target molecule. acs.org These derivatives can be prepared through various methods, including the reductive amination of aldehydes and ketones. acs.org A patent describes a process for preparing various ethanolamines by treating an ethanolamine with a strong base. google.com

Development of Novel Methods for Precursor Functionalization

Modern synthetic chemistry continually seeks more efficient and sustainable methods for constructing complex molecules. The development of novel functionalization techniques for precursors like (4-Fluorophenyl)ethan-1-one and 2-Aminoethanol is an active area of research.

Recent advancements in catalysis have introduced innovative approaches. For instance, the use of a pincer-(NHC)Mn(I) complex has been shown to be effective for the selective N-alkylation of various amino compounds with alcohols, a method that could be applicable to the derivatization of 2-Aminoethanol. nih.gov Furthermore, palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of unnatural amino acids, which could be adapted for the modification of the precursors. nih.gov Cross-dehydrogenative coupling (CDC) reactions, often utilizing earth-abundant metal catalysts, offer an atom-economical way to form C-N bonds, which is directly relevant to the synthesis of the target molecule. mdpi.com

Stereoselective Synthesis and Resolution of Chiral Intermediates

The target molecule, 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol, possesses a chiral center. Therefore, controlling the stereochemistry during its synthesis is of paramount importance to obtain the desired enantiomer.

Enantioselective Reduction of Ketones to Chiral Alcohols

A key strategic step in the stereoselective synthesis of the target compound is the enantioselective reduction of the prochiral ketone, (4-Fluorophenyl)ethan-1-one, to the corresponding chiral alcohol, 1-(4-fluorophenyl)ethanol (B1199365). This transformation sets the stereochemistry for the final product. Various methods have been developed for the asymmetric reduction of ketones. researchgate.net These often involve the use of chiral catalysts or reagents that can deliver a hydride selectively to one face of the ketone.

While specific studies on the enantioselective reduction of (4-Fluorophenyl)ethan-1-one are not extensively detailed in the provided results, the general principles of asymmetric ketone reduction are well-established. Catalytic systems based on transition metals like ruthenium, rhodium, and iridium, paired with chiral ligands, are commonly employed for this purpose.

Kinetic Resolution of Racemic Intermediates

An alternative or complementary approach to obtaining enantiomerically pure intermediates is through the kinetic resolution of a racemic mixture. rsc.org In this process, one enantiomer of a racemic intermediate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. Kinetic resolution can be applied to the racemic alcohol, 1-(4-fluorophenyl)ethanol, or a racemic amine intermediate.

Both enzymatic and non-enzymatic methods are widely used for kinetic resolution. researchgate.netnih.gov Lipases are particularly common enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. researchgate.netnih.gov Non-enzymatic methods often employ chiral acyl-transfer catalysts. nih.gov

Table 2: Overview of Kinetic Resolution Strategies

Method Description Key Features
Enzymatic Kinetic Resolution Utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol. nih.gov High enantioselectivity, mild reaction conditions, but enzyme availability may be limited to one enantiomeric form. nih.gov
Non-enzymatic Kinetic Resolution Employs chiral, non-biological catalysts for enantioselective reactions. researchgate.netnih.gov Both enantiomers of the catalyst can often be synthesized, allowing for the selective preparation of either enantiomer of the product.

| Parallel Kinetic Resolution | A strategy where a parallel reaction removes the less desired enantiomer, enhancing the enantiomeric excess of the desired product. rsc.org | Can overcome the 50% theoretical yield limit of traditional kinetic resolution. |

The choice of method depends on the specific substrate and the desired enantiomer. For the synthesis of this compound, the kinetic resolution of racemic 1-(4-fluorophenyl)ethanol would be a viable strategy to obtain the enantiomerically pure alcohol precursor.

Methodologies for Intermediate Purification and Stability Assessment

The synthesis of this compound involves key intermediates whose purity and stability are paramount to ensuring the quality and yield of the final compound. The primary intermediates typically include a chiral amine, such as (R)- or (S)-1-(4-fluorophenyl)ethylamine, and an ethanolamine precursor. Rigorous methodologies for the purification and stability assessment of these intermediates are critical in pharmaceutical manufacturing.

The purification of synthetic intermediates for this compound is essential to remove unreacted starting materials, by-products, and other impurities. Crystallization and chromatography are the principal techniques employed for this purpose.

Crystallization: Crystallization is a widely used technique for purifying solid intermediates. For instance, intermediates like 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-(4-hydroxy-phenyl)-ethanone hydrochloride, a related amino ketone, can be purified to yield a white crystalline solid. wiley-vch.de The process typically involves dissolving the crude intermediate in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize out of the solution, leaving impurities behind. The choice of solvent is critical and is determined through solubility studies to maximize the recovery of the pure compound.

Chromatographic Techniques: Chromatography is a powerful method for separating and purifying complex mixtures. For intermediates in the synthesis of this compound, various chromatographic methods are applicable.

Column Chromatography: This is a standard method for purifying intermediates on a larger scale. For example, after a reaction, the resulting residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system, such as a mixture of toluene (B28343) and diethyl ether. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. Chiral HPLC is particularly important for separating enantiomers of intermediates like 1-(4-fluorophenyl)ethylamine, ensuring the stereochemical purity of the final product. wiley-vch.de A typical chiral HPLC setup might use a Chiralpak AD column with a mobile phase of hexanes and isopropanol (B130326). wiley-vch.de

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up before further analysis or purification. eurofins.com It can effectively remove interfering substances from a sample matrix. For instance, cartridges like Bond Elut C18 can be used to extract and concentrate organotin compounds from aqueous samples, a technique adaptable for related organic intermediates. eurofins.com

Interactive Table: Comparison of Purification Techniques for Synthetic Intermediates

Technique Principle Typical Application Stationary Phase Example Mobile Phase/Eluent Example
Crystallization Differential solubility Bulk purification of solid intermediates N/A Ethanol (B145695), Methanol (B129727), Water
Column Chromatography Adsorption/Partition Isolation of reaction products Silica Gel (SiO₂) Toluene/Diethyl Ether mixture
Chiral HPLC Chiral recognition Separation of enantiomers Chiralpak AD Hexanes/Isopropanol (90:10)
Solid-Phase Extraction Adsorption/Partition Sample clean-up and concentration C18-bonded silica Dichloromethane (B109758), Acetonitrile

The stability of synthetic intermediates is crucial for ensuring the integrity of the manufacturing process and the quality of the final product. Stability studies are conducted to determine the optimal storage conditions and shelf-life of these compounds.

Key intermediates, such as primary and secondary amines, can be susceptible to degradation from environmental factors. apolloscientific.co.uklobachemie.com

Temperature: Elevated temperatures can accelerate degradation reactions. lobachemie.com Therefore, intermediates are often stored in cool conditions. For example, (R)-1-(4-Fluorophenyl)ethanamine is recommended to be stored at room temperature. bldpharm.com

Humidity: Many amine compounds are hygroscopic, meaning they readily absorb moisture from the air. carlroth.comcarlroth.com This can lead to degradation or changes in physical properties. Storage in tightly sealed containers with desiccants is a common practice. carlroth.comcarlroth.com

Light: Exposure to light, particularly UV light, can initiate photochemical degradation in some molecules. researchgate.net Storing intermediates in dark places or amber-colored containers is a standard precaution. bldpharm.comresearchgate.net

Atmosphere: Contact with air and oxygen can lead to oxidation. carlroth.com Storing sensitive intermediates under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation. mdpi.com

Long-term stability studies involve storing the intermediate under controlled conditions (e.g., specific temperature and humidity) and periodically testing for purity and degradation products over an extended period. These studies are essential for establishing appropriate storage protocols and re-test dates. For instance, a study on related compounds showed that piperidine (B6355638) analogues exhibited improved metabolic stability in rat liver microsomes, indicating the importance of structural features on stability. nih.gov

Interactive Table: Recommended Storage Conditions for Amine Intermediates

Parameter Condition Rationale
Temperature Room Temperature or Refrigerated To minimize thermal degradation.
Atmosphere Sealed in dry, inert gas (e.g., Nitrogen) To prevent oxidation and moisture absorption. bldpharm.com
Light Keep in dark place / Use amber containers To prevent photochemical degradation. bldpharm.com
Container Tightly closed, non-reactive material To prevent contamination and reaction with container material. lobachemie.comcarlroth.com

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or its intermediates. researchgate.net This is a critical regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product. hilarispublisher.com

Impurities in the intermediates of this compound can arise from several sources:

Starting Materials: Unreacted starting materials or impurities present in them.

By-products: Unwanted products formed during the synthesis.

Intermediates: Unreacted intermediates from a previous step.

Reagents and Solvents: Residual solvents, catalysts, and other reagents used in the synthesis. researchgate.net

Degradation Products: Impurities formed during storage or handling. researchgate.net

Regulatory bodies like the International Council on Harmonisation (ICH) provide strict guidelines on the limits for impurities. researchgate.netunr.edu.ar Any impurity exceeding a certain threshold (e.g., 0.1%) must be identified and quantified. researchgate.net

Analytical techniques used for impurity profiling include:

HPLC and LC-MS: These are the most common methods for separating, detecting, and quantifying impurities. eurofins.comnih.gov LC-MS is particularly powerful as it combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry.

Gas Chromatography (GC-MS): Useful for identifying volatile impurities and residual solvents.

Spectroscopy (NMR, IR): Used to elucidate the structure of unknown impurities after they have been isolated.

For example, in the synthesis of related compounds, HPLC methods are developed to resolve the main compound from all potential impurities, including starting materials, by-products, and degradation products. nih.gov Spiking studies, where known amounts of potential impurities are added to a sample, are often used to validate the analytical method's ability to detect and quantify these impurities accurately. nih.gov

Interactive Table: Common Impurity Types and Analytical Detection Methods

Impurity Type Potential Source Primary Analytical Method
Organic Impurities By-products, starting materials, degradation HPLC, LC-MS
Inorganic Impurities Reagents, catalysts Inductively Coupled Plasma (ICP-MS)
Residual Solvents Synthesis process Gas Chromatography (GC-MS)
Genotoxic Impurities Specific reagents or by-products Highly sensitive LC-MS/MS, Spectrofluorimetry nih.gov

Future Research Trajectories and Emerging Methodologies for 2 1 4 Fluoro Phenyl Ethylamino Ethanol Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The convergence of artificial intelligence and medicinal chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For derivatives of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol, AI and ML can be leveraged to navigate the vast chemical space, predict synthetic pathways, and interpret complex biological data.

Generative Models for Novel Analog Design of this compound Derivatives

Generative AI is revolutionizing molecular design by creating novel molecular structures with desired properties. researchgate.net These models can learn from large datasets of existing molecules to generate new compounds that are structurally unique yet retain key pharmacophoric features.

A potential research direction would involve using generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel analogs of this compound. The models could be trained on databases of compounds with known activities related to the target of interest. By providing the model with the core scaffold of this compound as a starting point, it could generate a library of new derivatives with modifications predicted to enhance potency, selectivity, or pharmacokinetic properties. This approach accelerates the design-synthesis-test cycle by prioritizing compounds with a higher probability of success.

Predictive Models for Synthetic Route Discovery and Optimization

For any newly designed derivative of this compound, predictive models could be employed to propose the most efficient synthetic routes. These algorithms analyze the target structure and, based on vast databases of known chemical reactions, suggest a step-by-step pathway from commercially available starting materials. This computational approach can uncover novel and more cost-effective routes that may not be immediately obvious to a human chemist, thereby streamlining the production of compounds for biological evaluation.

ML-Assisted Interpretation of Complex Spectroscopic and Assay Data

Modern analytical and screening techniques generate vast and complex datasets. Machine learning algorithms are adept at identifying patterns and correlations within this data that are often beyond human interpretation.

In the context of this compound research, ML models could be developed to analyze spectroscopic data (e.g., NMR, Mass Spectrometry) to accelerate structure elucidation and purity assessment. Furthermore, in high-throughput screening campaigns involving derivatives of this compound, ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate structural features of the molecules with their biological activity, providing valuable insights into the key molecular properties driving the desired effect and guiding the next round of compound design. nih.gov

Advanced Bioconjugation and Chemical Probe Development

To understand the mechanism of action of a compound, it is crucial to identify its molecular targets and observe its behavior within a biological system. Advanced bioconjugation techniques enable the transformation of a molecule like this compound into a chemical probe for such studies.

Synthesis of Photoreactive or Click Chemistry Tags for Target Engagement Studies

Identifying the specific protein(s) that a compound interacts with is a critical step in drug discovery. Chemical probes equipped with reactive or "clickable" functional groups are invaluable tools for target identification. Click chemistry, in particular, refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. illinois.edunih.govnih.gov

A future research trajectory for this compound would involve synthesizing derivatives that incorporate a bioorthogonal handle, such as a terminal alkyne or an azide. nih.gov This modified version of the compound could then be introduced into a biological system (e.g., cell lysate or live cells). Upon binding to its target protein(s), a corresponding reporter tag (e.g., biotin (B1667282) or a fluorophore containing the complementary azide or alkyne) can be "clicked" on via a copper-catalyzed or copper-free cycloaddition reaction. nih.gov This allows for the specific labeling, isolation, and subsequent identification of the target proteins, providing direct evidence of target engagement.

Development of Fluorescent Probes for Cellular Imaging and Localization Studies

Fluorescent probes are powerful tools for visualizing the distribution of molecules within living cells in real-time. nih.govnih.gov By attaching a fluorescent dye (fluorophore) to a compound, its cellular uptake, distribution, and localization within specific organelles can be monitored using fluorescence microscopy.

To investigate the cellular behavior of this compound, a fluorescent probe could be developed by covalently linking it to a suitable fluorophore. The design of such a probe would require careful consideration of the linker and the fluorophore to ensure that the modification does not disrupt the compound's original biological activity. By creating a small library of probes with fluorophores that emit at different wavelengths, researchers could perform colocalization studies with known organelle markers (e.g., for mitochondria or lysosomes) to determine the compound's subcellular destination. nih.govnih.gov This information is crucial for understanding its mechanism of action at a cellular level.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient, selective, and sustainable methods for the synthesis of this compound and its analogs is a key area of future research. Innovations in catalysis are at the forefront of this endeavor.

Photocatalysis and Electrocatalysis in Synthesis

Recent advancements in photocatalysis and electrocatalysis offer promising avenues for the synthesis of chiral amines and ethanolamines. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. While specific applications to the synthesis of this compound have not been extensively reported, related studies on similar molecular scaffolds highlight the potential of these approaches. For instance, the use of bimetallic electrocatalysts, such as those based on palladium and silver, has shown improved activity in ethanol (B145695) oxidation reactions, a process that shares fundamental principles with the synthesis of ethanolamine (B43304) derivatives mdpi.com. The development of novel photocatalytic systems could enable more direct and efficient C-N bond formations, crucial for the synthesis of this class of compounds.

Biocatalysis for Enhanced Selectivity and Sustainability in Analog Production

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure pharmaceuticals. The use of enzymes, either as isolated catalysts or within whole-cell systems, can afford high levels of stereoselectivity, which is often challenging to achieve through traditional chemical methods. For the production of analogs of this compound, biocatalytic approaches hold significant promise.

Research has demonstrated the successful use of microorganisms for the enantioselective reduction of ketones, a key step in the synthesis of chiral alcohols which are precursors to amino-alcohols. For example, various yeast strains have been effectively used in the enantioselective reduction of substituted acetophenones, including those with fluoro-phenyl moieties, to yield chiral alcohols with high enantiomeric excess nih.gov. Specifically, organisms from the genera Candida, Hansenula, Pichia, and Saccharomyces have demonstrated the ability to reduce 2-bromo-4-fluoro acetophenone to the corresponding (S)-alcohol in over 90% yield and 99% enantiomeric excess nih.gov.

Furthermore, the enantioselective microbial reduction of more complex ketones containing a 4-fluorophenyl group has been achieved with high efficiency. For instance, Mortierella ramanniana and Pullularia pullulans have been identified to selectively produce the (R)- and (S)-enantiomers of a 1-(4-fluorophenyl)-butan-1-ol derivative, respectively, with reaction yields reaching 100% nih.gov. These examples underscore the potential of biocatalysis to produce chiral building blocks essential for the synthesis of specific stereoisomers of this compound and its analogs.

Table 1: Examples of Biocatalytic Reductions for Chiral Alcohol Synthesis

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (%)
2-bromo-4-fluoro acetophenoneCandida, Hansenula, Pichia, Saccharomyces(S)-1-(2'-bromo-4'-fluorophenyl)ethanol>9099
1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanoneMortierella ramanniana(R)-1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanol10098.9
1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanonePullularia pullulans(S)-1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanol--

Development of High-Throughput Screening (HTS) Assays for Related Compounds

To efficiently explore the biological activities of a large number of analogs of this compound, the development of high-throughput screening (HTS) assays is crucial. HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising leads.

Miniaturization of In Vitro Receptor Binding and Enzyme Assays

Miniaturization of in vitro assays is a key trend in HTS, offering benefits such as reduced reagent consumption, lower costs, and increased throughput. Receptor binding assays, which measure the affinity of a compound for a specific biological target, can be scaled down to 384-well or even 1536-well formats. However, this miniaturization can introduce complications such as ligand depletion, where the concentration of the free ligand is significantly lower than the added concentration, potentially leading to an underestimation of ligand affinity nih.govresearchgate.net. Theoretical models and appropriate data analysis methods are being developed to correct for these effects and ensure the accuracy of miniaturized assays nih.govresearchgate.net.

Automated Cell-Based Screening Platforms for Functional Activity

Automated cell-based screening platforms provide a more physiologically relevant context for assessing the functional activity of compounds. These platforms can be used to screen libraries of compounds for their effects on cellular processes such as cell viability, morphology, migration, and the activation of specific signaling pathways birmingham.ac.uk. For compounds like this compound, which may interact with cell surface receptors, automated platforms can measure downstream signaling events to determine a compound's agonist or antagonist activity. High-content screening, which combines automated microscopy with quantitative image analysis, can provide detailed information on the cellular effects of compounds plos.org. The development of such automated systems, capable of handling a variety of cell types and assays, is essential for the efficient screening of new chemical entities birmingham.ac.uknih.govmdpi.com.

Table 2: Key Features of Modern HTS Platforms

FeatureDescriptionBenefit
Miniaturization Use of low-volume assay plates (e.g., 384, 1536-well)Reduced reagent cost, increased throughput
Automation Robotic liquid handling and plate readingHigh efficiency, reproducibility, and reduced human error
High-Content Imaging Automated microscopy and image analysisProvides multiparametric data on cellular phenotypes
Label-Free Detection Technologies that do not require fluorescent or radioactive labelsEnables the study of unmodified cells and reduces potential artifacts

Theoretical Frameworks for Predicting Complex Molecular Interactions

Computational approaches are becoming increasingly integral to drug discovery and development, offering the ability to predict molecular properties and interactions, thereby guiding the design of new compounds.

While specific theoretical studies on this compound are not widely available, the application of computational methods to structurally related molecules provides a roadmap for future research. One relevant technique is Hirshfeld surface analysis, which can be used to visualize and quantify intermolecular interactions within a crystal structure. For example, a study on ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate utilized Hirshfeld surface analysis to confirm the presence of N—H⋯O and C—H⋯O interactions, which are crucial for its supramolecular assembly nih.gov. The analysis revealed that the fluorine atom is slightly displaced from the phenyl ring, enabling its participation in various intermolecular interactions nih.gov. This type of analysis could be applied to this compound to understand its solid-state packing and potential polymorphism, which can influence its physicochemical properties.

Furthermore, molecular modeling techniques such as docking and molecular dynamics simulations can be employed to predict the binding mode of this compound and its analogs to their biological targets. These methods can provide insights into the key interactions that govern binding affinity and selectivity, thereby facilitating the rational design of more potent and specific compounds.

Multi-Scale Modeling Approaches (e.g., QM/MM) for Enzyme Active Sites

To comprehend the potential interactions of this compound with protein targets, particularly within enzyme active sites, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are indispensable. These approaches offer a powerful tool for studying enzymatic reactions by treating the chemically active region with high-level QM methods while the larger protein environment is described by more computationally efficient MM force fields.

In a hypothetical study of this compound as an inhibitor of a cytochrome P450 enzyme, a QM/MM approach could be employed to investigate its binding and potential metabolism. The setup for such a simulation would involve partitioning the system into a QM region and an MM region.

Defining the QM and MM Regions:

QM Region: This would typically include the this compound molecule, the heme cofactor of the P450 enzyme, and the side chains of key amino acid residues directly involved in binding or catalysis. This allows for an accurate description of electronic effects, such as charge transfer and bond breaking/formation.

MM Region: The remainder of the protein, surrounding solvent molecules, and any ions would constitute the MM region, treated with classical mechanics.

This multi-scale approach provides a balance between accuracy and computational cost, enabling the study of large biomolecular systems. The interaction between the QM and MM regions is handled through an embedding scheme, where the electrostatic influence of the MM environment on the QM region's electron density is accounted for.

Illustrative Research Findings from a Hypothetical QM/MM Study:

A QM/MM study could yield detailed insights into the mechanism of interaction. For instance, it could be used to calculate the binding energy of the compound to the active site and to identify the key residues contributing to this interaction. The results could be presented in a table format as shown below.

ResidueInteraction TypeDistance (Å)QM/MM Interaction Energy (kcal/mol)
Phe123π-π Stacking3.5-4.2
Asp345Hydrogen Bond2.8-6.8
Val456van der Waals3.9-2.1
Heme FeCoordination2.2-10.5

This table is for illustrative purposes and represents the type of data that could be generated from a QM/MM study.

Furthermore, QM/MM calculations can elucidate reaction pathways, such as the potential hydroxylation of the ethylamino chain by the activated oxygen species of the P450 enzyme. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers for different metabolic routes. The reliability of such calculations is dependent on the size of the QM region, though studies have shown that including the first solvation shell and key coordinating ions often yields stable results.

Enhanced Sampling Techniques for Conformational Dynamics in Complex Environments

The biological activity of a molecule like this compound is intrinsically linked to its conformational flexibility. Classical molecular dynamics (MD) simulations can be limited in their ability to adequately sample the vast conformational space of a molecule, especially when high energy barriers separate different states. Enhanced sampling techniques have been developed to overcome these limitations and provide a more comprehensive understanding of a molecule's dynamics.

Methods such as Metadynamics and Replica-Exchange Molecular Dynamics (REMD) can be applied to study the conformational landscape of this compound in various environments, such as in aqueous solution or when bound to a protein.

Application of Metadynamics:

Metadynamics is a powerful technique for accelerating the exploration of free energy landscapes. It works by adding a history-dependent bias potential to the system, which discourages the simulation from revisiting previously explored conformations. In the context of this compound, a metadynamics simulation could be used to explore the rotational freedom around its key dihedral angles, revealing the most stable conformers and the energy barriers between them.

Application of Replica-Exchange Molecular Dynamics (REMD):

REMD, another widely used enhanced sampling method, involves running multiple simulations of the system at different temperatures simultaneously. Periodically, the coordinates of the simulations at different temperatures are exchanged. This allows conformations that are trapped in local energy minima at lower temperatures to escape by moving to higher temperatures where energy barriers are more easily overcome. This approach would be particularly useful for exploring the full range of motion of the fluoro-phenyl and ethylamino groups of the compound.

Illustrative Research Findings from an Enhanced Sampling Study:

An enhanced sampling study could generate a detailed map of the conformational states of this compound and their relative populations. The findings could be summarized in a table as follows.

Conformational StateDihedral Angle (C-C-N-C)Population (%)Free Energy (kcal/mol)
Extended175°650.0
Gauche (+)60°251.2
Gauche (-)-60°102.5

This table is for illustrative purposes and represents the type of data that could be generated from an enhanced sampling study.

By providing a more complete picture of the conformational dynamics, these enhanced sampling techniques can offer crucial insights into the structural prerequisites for the biological activity of this compound, including its ability to adopt a specific conformation required for binding to a target receptor or enzyme.

Q & A

Q. What are the key synthetic pathways for 2-[1-(4-fluoro-phenyl)-ethylamino]-ethanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including alkylation of the 4-fluorophenyl group, introduction of the ethylamino moiety, and hydroxylation. Critical steps include controlling regioselectivity during fluorophenyl substitution and minimizing side reactions (e.g., over-alkylation). Optimization may involve adjusting solvent polarity (e.g., dichloromethane for Boc protection) and temperature (-78°C for sensitive intermediates) to improve yields . Kinetic studies using HPLC or GC-MS can monitor intermediate formation and guide condition refinement.

Q. How can the stereochemistry of this compound be characterized?

Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are essential for isolating enantiomers. Absolute configuration determination requires single-crystal X-ray diffraction or comparative analysis with known stereoisomers using circular dichroism (CD) spectroscopy. Computational methods (e.g., density functional theory, DFT) can predict optical rotation values for validation .

Q. What spectroscopic methods are most effective for structural elucidation?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm for fluorophenyl) and ethanolamine protons (δ 3.4–3.8 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ -110 to -120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₀H₁₃FNO, exact mass 182.0983).
  • IR : Stretching frequencies for -NH (3300 cm⁻¹) and -OH (3600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 4-fluorophenyl group influence the compound's biological activity compared to non-fluorinated analogs?

Fluorination enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration. Comparative studies using radiolabeled analogs (e.g., ³H or ¹⁸F isotopes) can quantify receptor binding affinity in neurotransmitter systems (e.g., dopamine or serotonin receptors). Structure-activity relationship (SAR) models should incorporate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on aromatic interactions .

Q. What computational strategies can predict the compound's reactivity and interactions with biological targets?

  • Reactivity : DFT-based reaction path searches identify transition states and intermediates, aiding in synthetic route design .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) with neurotransmitter transporters or enzymes predicts binding modes. Free energy calculations (MM-PBSA/GBSA) refine affinity estimates .
  • MD Simulations : All-atom molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in lipid bilayers or protein pockets .

Q. How can contradictory findings in the compound's biological activity (e.g., excitatory vs. inhibitory effects) be resolved?

Contradictions may arise from enantiomer-specific activity or assay variability. Strategies include:

  • Enantiomer Separation : Test isolated (R)- and (S)-forms in cell-based assays (e.g., cAMP or calcium flux measurements).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.
  • Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions .

Q. What environmental impact assessments are needed for this compound?

While direct ecotoxicological data are limited, prioritize studies on:

  • Biodegradation : OECD 301 tests under aerobic conditions.
  • Bioaccumulation : LogP calculations (predicted ~1.5) and in vitro liver microsome assays for metabolic fate.
  • Aquatic Toxicity : Daphnia magna or zebrafish embryo assays (LC₅₀/EC₅₀) .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with PubChem/NIST databases for spectral and physical property validation .
  • Safety Protocols : Adhere to Chemical Hygiene Plans for handling amines and fluorinated compounds, including fume hood use and waste disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.